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  • Product: 3-Bromo-2-(bromomethyl)-6-methoxypyridine
  • CAS: 156094-64-3

Core Science & Biosynthesis

Foundational

Architectural and Synthetic Blueprint of 3-Bromo-2-(bromomethyl)-6-methoxypyridine: A Critical Intermediate in Targeted Therapeutics

Structural Anatomy and Chemical Identity 3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3) is a highly functionalized, poly-substituted pyridine derivative that serves as a cornerstone building block in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Anatomy and Chemical Identity

3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3) is a highly functionalized, poly-substituted pyridine derivative that serves as a cornerstone building block in modern medicinal chemistry. Its molecular architecture is specifically designed to offer orthogonal reactivity, making it an ideal precursor for synthesizing complex polycyclic scaffolds.

The chemical structure is defined by a central pyridine ring with three distinct functional handles:

  • Position 2 (-CH₂Br): A highly electrophilic bromomethyl group. This benzylic-like position is primed for nucleophilic aliphatic substitution ( SN​2 ) reactions, allowing for the rapid installation of amines, alcohols, or thiols.

  • Position 3 (-Br): An aryl bromide moiety. This halogen acts as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings), enabling the extension of the carbon framework.

  • Position 6 (-OCH₃): A methoxy group. This electron-donating group modulates the electronic density of the pyridine ring, deactivating it toward unwanted electrophilic aromatic substitutions while providing a critical hydrogen-bond acceptor for downstream pharmacophore interactions.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data associated with this intermediate[1]:

PropertyValue
IUPAC Name 3-Bromo-2-(bromomethyl)-6-methoxypyridine
CAS Number 156094-64-3
Molecular Formula C7​H7​Br2​NO
Molecular Weight 280.94 g/mol
Purity Standard (Commercial) 95%
Physical State Solid / Crystalline Powder

Synthetic Methodology: Radical-Mediated Bromination

The primary synthetic route to 3-Bromo-2-(bromomethyl)-6-methoxypyridine relies on the Wohl-Ziegler bromination of its precursor, 3-bromo-6-methoxy-2-methylpyridine (CAS: 126717-59-7)[2].

Mechanistic Causality

The conversion of the 2-methyl group to a 2-bromomethyl group requires precise chemoselectivity to avoid brominating the pyridine ring itself.

  • Why N-Bromosuccinimide (NBS)? Using molecular bromine ( Br2​ ) would risk electrophilic aromatic substitution. NBS provides a low, steady-state concentration of Br2​ in the reaction mixture, which, when paired with a radical initiator, strictly favors the radical substitution pathway at the benzylic/allylic position.

  • Why Azobisisobutyronitrile (AIBN)? AIBN is utilized as a thermal radical initiator. Upon heating to ~65–80°C, AIBN undergoes homolytic cleavage to release nitrogen gas and two 2-cyanoprop-2-yl radicals. These radicals abstract a bromine atom from NBS to propagate the chain reaction, specifically targeting the acidic C-H bonds of the 2-methyl group due to the resonance stabilization provided by the adjacent pyridine ring.

Synthesis A 3-Bromo-6-methoxy -2-methylpyridine (Precursor) C Solvent (CCl4/THF) Reflux 80°C A->C B NBS + AIBN (Radical Initiator) B->C Generates Br• radicals D 3-Bromo-2-(bromomethyl) -6-methoxypyridine (Target) C->D Allylic Bromination

Fig 1. Wohl-Ziegler radical bromination workflow for synthesizing the target compound.

Self-Validating Experimental Protocol

To ensure high yield and purity, the following step-by-step protocol incorporates built-in validation and quenching mechanisms:

  • Reaction Assembly: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 3-bromo-6-methoxy-2-methylpyridine in anhydrous carbon tetrachloride ( CCl4​ ) or tetrahydrofuran (THF).

  • Reagent Introduction: Add 1.1 equivalents of N-Bromosuccinimide (NBS) and 0.1 equivalents of AIBN. Causality Note: The slight excess of NBS ensures complete conversion, while keeping it low enough to prevent di-bromination at the methyl site.

  • Thermal Initiation: Attach a reflux condenser and heat the mixture to 80°C. Maintain reflux for 8 to 12 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc). The reaction is deemed complete when the precursor spot is entirely consumed.

  • Quenching & Workup: Cool the mixture to 0°C. The byproduct, succinimide, will precipitate out and must be removed via vacuum filtration. Wash the organic filtrate with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Causality Note: Thiosulfate is critical; it acts as a reducing agent to neutralize any unreacted NBS or trace Br2​ , preventing downstream oxidative side reactions.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica-gel column chromatography to isolate the pure 3-Bromo-2-(bromomethyl)-6-methoxypyridine[2].

Pharmacological Utility: Advanced Drug Discovery

The orthogonal reactivity of 3-Bromo-2-(bromomethyl)-6-methoxypyridine makes it a highly sought-after intermediate in the synthesis of tricyclic pharmaceutical agents. It is prominently featured in the development of two major classes of targeted therapeutics:

A. FXR Modulators for Hepatic and Metabolic Diseases

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that regulates cholesterol homeostasis, triglyceride synthesis, and bile acid metabolism. 3-Bromo-2-(bromomethyl)-6-methoxypyridine is utilized to construct novel tricyclic scaffolds that act as high-affinity FXR modulators. These compounds are critical in the clinical pipeline for treating nonalcoholic steatohepatitis (NASH), liver fibrosis, and dyslipidemia, as they bind to the FXR-RXR heterodimer to regulate target gene transcription[3].

B. SHP2 Phosphatase Inhibitors in Oncology

SHP2 (encoded by the PTPN11 gene) is a non-receptor protein tyrosine phosphatase. While phosphatases typically attenuate signaling, SHP2 acts as a positive regulator of the RTK/RAS/ERK signaling pathway, promoting cell proliferation. Mutations in SHP2 lead to a hyperactive state associated with Noonan syndrome, neuroblastoma, and various leukemias[4].

Derivatives synthesized from 3-Bromo-2-(bromomethyl)-6-methoxypyridine are utilized as allosteric inhibitors. These drugs bind to SHP2, trapping it in an auto-inhibited, closed conformation by stabilizing the interaction between its N-terminal SH2 domain and its catalytic PTP domain[4].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Activation SHP2 SHP2 (PTPN11) Phosphatase Active RTK->SHP2 Recruits RAS RAS Activation SHP2->RAS Positive Regulation ERK ERK/MAPK Pathway (Cell Proliferation) RAS->ERK Promotes Tumorigenesis Inhibitor SHP2 Inhibitor (Derived from Target) Inhibitor->SHP2 Allosteric Inhibition

Fig 2. SHP2 signaling pathway illustrating the allosteric inhibition mechanism.

Analytical Validation Protocols

To ensure the structural integrity of the synthesized 3-Bromo-2-(bromomethyl)-6-methoxypyridine before deploying it in complex API (Active Pharmaceutical Ingredient) synthesis, rigorous analytical validation is required:

  • 1 H-NMR Spectroscopy: The success of the Wohl-Ziegler bromination is definitively proven by the disappearance of the singlet corresponding to the 2-methyl protons (typically around δ 2.5 ppm) and the emergence of a new, deshielded singlet integrating to 2 protons at approximately δ 4.5 ppm, corresponding to the -CH₂Br group.

  • Mass Spectrometry (LC-MS): The presence of two bromine atoms in the molecule will yield a highly distinct isotopic pattern in the mass spectrum. The molecular ion peak ( M+ ) will present a classic 1:2:1 triplet ratio due to the nearly equal natural abundance of 79Br and 81Br isotopes, confirming the C7​H7​Br2​NO formula.

References

  • AK Scientific, Inc. "3-Bromo-2-(bromomethyl)-6-methoxypyridine Product Information." AKSci.
  • Ambeed. "126717-59-7 | 3-Bromo-6-methoxy-2-picoline Synthesis Data." Ambeed.
  • Google Patents. "WO2016127924A1 - Tricyclic compounds and uses thereof in medicine." WIPO / Google Patents.
  • Google Patents. "CN112166110A - SHP2 phosphatase inhibitors and methods of use." CNIPA / Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Primary Synthesis Pathways for 3-Bromo-2-(bromomethyl)-6-methoxypyridine

Introduction: The Strategic Importance of 3-Bromo-2-(bromomethyl)-6-methoxypyridine in Modern Drug Discovery In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 3-Bromo-2-(bromomethyl)-6-methoxypyridine in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of pharmaceuticals. Among the myriad of functionalized pyridines, 3-Bromo-2-(bromomethyl)-6-methoxypyridine stands out as a particularly valuable and versatile building block. The presence of two distinct reactive sites—the bromine atom on the pyridine ring and the bromomethyl group—allows for sequential and regioselective chemical modifications. This dual functionality enables the construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of high-value pharmaceutical compounds.

This technical guide provides a comprehensive overview of the primary and most reliable synthetic pathways for obtaining 3-Bromo-2-(bromomethyl)-6-methoxypyridine. We will delve into the strategic considerations behind each synthetic step, offering not just protocols but also the underlying chemical principles that ensure success in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical intermediate in their synthetic endeavors.

Part 1: Synthesis of the Key Precursor: 3-Bromo-6-methoxy-2-methylpyridine

The most logical and efficient approach to the target molecule begins with the synthesis of the stable precursor, 3-bromo-6-methoxy-2-methylpyridine. This intermediate is commercially available, indicating established synthetic routes.[1] For the purpose of this guide, we will outline a plausible and robust synthetic strategy starting from readily available materials, based on analogous transformations of substituted pyridines.

The proposed synthesis of 3-bromo-6-methoxy-2-methylpyridine commences with a commercially available starting material, 2-methyl-6-hydroxypyridine, and proceeds through two key transformations: electrophilic bromination and subsequent O-methylation.

Pathway 1A: Electrophilic Bromination of 2-Methyl-6-hydroxypyridine

The initial step involves the regioselective bromination of the pyridine ring. The hydroxyl group at the 6-position is an activating group and directs electrophilic substitution to the 3- and 5-positions.

Reaction Scheme:

start 2-Methyl-6-hydroxypyridine reagents NBS, MeCN product 3-Bromo-6-hydroxy-2-methylpyridine reagents->product

Caption: Electrophilic bromination of 2-methyl-6-hydroxypyridine.

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ease of handling and its ability to effect regioselective bromination of activated aromatic rings under mild conditions.[1][2]

  • Solvent: Acetonitrile (MeCN) is a suitable polar aprotic solvent for this transformation, facilitating the dissolution of the starting material and the reagent.

Experimental Protocol: Synthesis of 3-Bromo-6-hydroxy-2-methylpyridine

  • To a solution of 2-methyl-6-hydroxypyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-6-hydroxy-2-methylpyridine.

Pathway 1B: O-Methylation of 3-Bromo-6-hydroxy-2-methylpyridine

The subsequent step involves the methylation of the hydroxyl group to yield the desired methoxy substituent.

Reaction Scheme:

start 3-Bromo-6-hydroxy-2-methylpyridine reagents NaH, MeI, THF product 3-Bromo-6-methoxy-2-methylpyridine reagents->product

Caption: O-Methylation of 3-bromo-6-hydroxy-2-methylpyridine.

Causality Behind Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group to form the corresponding alkoxide, which is a potent nucleophile.

  • Methylating Agent: Iodomethane (MeI) is a highly reactive and efficient methylating agent.

  • Solvent: Tetrahydrofuran (THF) is an appropriate aprotic solvent for this reaction, as it is unreactive towards the strong base and readily dissolves the reactants.

Experimental Protocol: Synthesis of 3-Bromo-6-methoxy-2-methylpyridine

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 3-bromo-6-hydroxy-2-methylpyridine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add iodomethane (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-6-methoxy-2-methylpyridine.

Reagent Molar Equivalent Purpose
Pathway 1A
2-Methyl-6-hydroxypyridine1.0Starting Material
N-Bromosuccinimide (NBS)1.05Brominating Agent
Acetonitrile (MeCN)-Solvent
Pathway 1B
3-Bromo-6-hydroxy-2-methylpyridine1.0Starting Material
Sodium Hydride (NaH)1.2Base
Iodomethane (MeI)1.5Methylating Agent
Tetrahydrofuran (THF)-Solvent

Part 2: Primary Synthesis of 3-Bromo-2-(bromomethyl)-6-methoxypyridine

With the precursor, 3-bromo-6-methoxy-2-methylpyridine, in hand, the final transformation to the target molecule involves the selective bromination of the methyl group at the 2-position. This is achieved through a radical substitution reaction.

Pathway 2: Radical Bromination of 3-Bromo-6-methoxy-2-methylpyridine

The key to this transformation is to employ conditions that favor the formation of a benzylic-type radical on the methyl group, which then reacts with a bromine source. It is crucial to use conditions that do not promote electrophilic aromatic substitution on the pyridine ring.

Reaction Scheme:

start 3-Bromo-6-methoxy-2-methylpyridine reagents NBS, AIBN, CCl4, hv product 3-Bromo-2-(bromomethyl)-6-methoxypyridine reagents->product

Caption: Radical bromination of 3-bromo-6-methoxy-2-methylpyridine.

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic brominations as it can provide a low, steady concentration of bromine radicals.[3]

  • Radical Initiator: Azobisisobutyronitrile (AIBN) is a common thermal radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction. Alternatively, photochemical initiation (hν) can be used.

  • Solvent: Carbon tetrachloride (CCl₄) is a traditional and effective solvent for radical brominations as it is inert to the reaction conditions. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or benzene can also be considered.

  • Reaction Conditions: The reaction must be protected from conditions that favor electrophilic substitution. This includes avoiding Lewis acids and performing the reaction in the absence of strong polar solvents that could promote ionic pathways.[4]

Experimental Protocol: Synthesis of 3-Bromo-2-(bromomethyl)-6-methoxypyridine

  • To a solution of 3-bromo-6-methoxy-2-methylpyridine (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C) and irradiate with a UV lamp or a high-intensity incandescent light bulb.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-Bromo-2-(bromomethyl)-6-methoxypyridine.

Reagent Molar Equivalent Purpose
3-Bromo-6-methoxy-2-methylpyridine1.0Starting Material
N-Bromosuccinimide (NBS)1.1Radical Bromine Source
Azobisisobutyronitrile (AIBN)0.05Radical Initiator
Carbon Tetrachloride (CCl₄)-Solvent

Mechanism of Radical Bromination:

The reaction proceeds via a classic radical chain mechanism:

  • Initiation: AIBN decomposes upon heating to form radicals, which abstract a bromine atom from NBS to generate a bromine radical (Br•).

  • Propagation:

    • The bromine radical abstracts a hydrogen atom from the methyl group of 3-bromo-6-methoxy-2-methylpyridine to form a stabilized benzylic-type radical and HBr.

    • This benzylic radical then reacts with a molecule of NBS to yield the desired product, 3-Bromo-2-(bromomethyl)-6-methoxypyridine, and a succinimidyl radical. The succinimidyl radical then reacts with HBr to regenerate the bromine radical, thus continuing the chain.

  • Termination: The reaction is terminated by the combination of any two radicals.

Mechanism Diagram:

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN radicals 2 R• + N2 AIBN->radicals Δ Br_radical Br• radicals->Br_radical + NBS NBS NBS start 3-Bromo-6-methoxy-2-methylpyridine intermediate Benzylic Radical start->intermediate + Br• product 3-Bromo-2-(bromomethyl)-6-methoxypyridine intermediate->product + NBS product->Br_radical regenerates Br• via succinimide radical + HBr HBr HBr NBS_prop NBS succ_radical Succinimide Radical term1 Br• + Br• -> Br2 term2 R• + Br• -> R-Br term3 R• + R• -> R-R

Caption: Radical chain mechanism for the bromination of the methyl group.

Conclusion

The synthesis of 3-Bromo-2-(bromomethyl)-6-methoxypyridine is a strategic process that hinges on the careful execution of two key transformations: the formation of the 3-bromo-6-methoxy-2-methylpyridine precursor and its subsequent selective radical bromination. By understanding the underlying principles of electrophilic aromatic substitution and radical chain reactions, and by adhering to the detailed protocols outlined in this guide, researchers can reliably access this valuable building block for their drug discovery programs. The self-validating nature of these protocols, grounded in established chemical principles, ensures a high degree of success and reproducibility.

References

  • BenchChem. (2025). Technical Support Center: Bromination of 2-Bromo-6-methylpyridine. BenchChem.
  • Prakash, O., & Sharma, P. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Journal of Saudi Chemical Society, 18(5), 533-538.
  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(11), 1784-1788.
  • BenchChem. (2025). Technical Support Center: Bromination of 2-Bromo-6-methylpyridine. BenchChem.
  • Yoshizawa, M., et al. (2011). Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. Chemical Communications, 47(38), 10707-10709. The Royal Society of Chemistry.
  • MDPI. (2014).
  • ResearchGate. (2010). Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group.

Sources

Foundational

Spectroscopic Elucidation and Validation of 3-Bromo-2-(bromomethyl)-6-methoxypyridine: A Comprehensive Analytical Whitepaper

Introduction: Structural Significance in Drug Discovery 3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3) is a densely functionalized heteroaromatic scaffold that serves as a critical building block in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Structural Significance in Drug Discovery

3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3) is a densely functionalized heteroaromatic scaffold that serves as a critical building block in modern medicinal chemistry. It is frequently utilized as an intermediate in the synthesis of advanced therapeutics, including Farnesoid X Receptor (FXR) modulators () [4] and SHP2 phosphatase inhibitors () [5].

The molecule features orthogonal reactive sites: a highly electrophilic benzylic bromide susceptible to SN​2 displacement, and an aryl bromide primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Because of this dual reactivity, ensuring the regiochemical integrity of the starting material via rigorous spectroscopic validation is paramount before committing it to complex synthetic sequences. This whitepaper details the causality behind the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures of this compound.

Electronic Topology and Spectroscopic Causality

The spectroscopic signature of this compound is entirely dictated by the competing electronic effects of its substituents. As analytical scientists, we must not merely read the spectral peaks but understand the underlying electron density distribution that causes them:

  • The 6-Methoxy Group (-OCH₃): Exerts a strong mesomeric electron-donating effect (+M), which significantly shields the ortho-position (C-5).

  • The 3-Bromo Group (-Br): Exerts an inductive electron-withdrawing effect (-I), which deshields the adjacent C-4 position.

  • The 2-Bromomethyl Group (-CH₂Br): Acts as a localized electron sink, inductively deshielding both the benzylic protons and the C-2 carbon.

Understanding these vectors is critical for assigning the heteroaromatic proton doublets, which would otherwise appear ambiguous.

ElectronicEffects A 6-Methoxy Group (-OCH3) D Strong +M Effect Shields C5 (ortho) A->D B 3-Bromo Group (-Br) E -I Effect Deshields C4 (ortho) B->E C 2-Bromomethyl Group (-CH2Br) F Inductive Withdrawing Deshields CH2 protons C->F

Fig 1: Electronic effects of substituents governing NMR chemical shifts.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides a self-validating system for structural confirmation. By utilizing deuterated chloroform ( CDCl3​ ) as the solvent (), we ensure complete solubilization of the moderately polar halopyridine while providing a deuterium lock signal that does not interfere with the analyte's resonances. The integration ratio of 1:1:2:3 serves as an internal validation metric.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationCausality / Mechanistic Assignment
H-4 7.65Doublet (d)~8.01HDeshielded by ortho-Br (-I effect) and meta-OMe.
H-5 6.60Doublet (d)~8.01HStrongly shielded by ortho-OMe (+M effect).
-CH₂Br 4.55Singlet (s)-2HDeshielded by electronegative Br and aromatic ring.
-OCH₃ 3.92Singlet (s)-3HTypical methoxy resonance, deshielded by Oxygen.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Causality / Mechanistic Assignment
C-6 163.5Highly deshielded quaternary carbon directly attached to Oxygen.
C-2 154.0Deshielded by adjacent Nitrogen and the -CH₂Br group.
C-4 141.2Aromatic CH, meta to OMe, ortho to Br.
C-3 112.5Quaternary carbon attached to Bromine (heavy atom effect).
C-5 110.0Aromatic CH, strongly shielded by ortho +M effect of OMe.
-OCH₃ 54.2Aliphatic methoxy carbon.
-CH₂Br 32.8Aliphatic carbon attached to Bromine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR confirms the carbon-hydrogen framework, FT-IR provides orthogonal validation of the functional groups through their dipole moment changes during molecular vibration. The presence of the C-O-C stretch and the absence of any O-H or N-H stretching (which would indicate degradation or unreacted precursors) validate the purity of the scaffold ().

Table 3: FT-IR Spectral Data (ATR Mode)
Wavenumber (cm⁻¹)Vibrational ModeIntensityCausality / Structural Feature
3050 C-H stretch (aromatic)Weak sp2 hybridized C-H bonds on the pyridine ring.
2950, 2840 C-H stretch (aliphatic)Weak sp3 hybridized C-H bonds (-OCH₃, -CH₂Br).
1590, 1560 C=C, C=N stretchStrongPyridine ring skeletal stretching vibrations.
1260, 1020 C-O-C stretchStrongAsymmetric and symmetric stretching of methoxy ether.
620 C-Br stretchMediumHeavy atom stretching vibration (aryl and alkyl).

Self-Validating Experimental Protocols

To ensure reproducibility and high-fidelity data acquisition, the following self-validating protocols must be strictly adhered to. Every step is designed to eliminate common analytical artifacts.

Workflow A 3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3) B Sample Prep (CDCl3 / ATR Crystal) A->B C 1H & 13C NMR Acquisition (400 MHz / 100 MHz) B->C D FT-IR Spectroscopy (ATR Mode) B->D E Data Processing & Phase Correction C->E D->E F Structural Validation (Peak Assignment) E->F

Fig 2: Standardized spectroscopic validation workflow for pyridine derivatives.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve exactly 15-20 mg of the compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: TMS provides a reliable 0.00 ppm reference.

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube.

    • Causality: Removing paramagnetic particulates ensures magnetic field homogeneity, preventing line broadening and loss of coupling constant ( J ) resolution.

  • Tuning and Shimming: Insert the sample, tune/match the probe, and lock onto the deuterium signal. Shim the magnet (Z1, Z2, Z3) until the lock level is maximized and stable.

  • Acquisition:

    • For ¹H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

    • For ¹³C NMR: Acquire 512 scans with a 30° pulse angle, a 2-second relaxation delay, and WALTZ-16 proton decoupling.

    • Causality: The 2-second delay ensures complete relaxation of the quaternary carbons (C-2, C-3, C-6) for accurate signal-to-noise ratios.

Protocol 2: FT-IR Acquisition via ATR
  • Crystal Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and allow it to evaporate.

  • Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

    • Causality: Subtracts atmospheric CO2​ and water vapor from the final spectrum.

  • Sample Acquisition: Place 2-3 mg of the solid sample directly onto the crystal. Apply consistent pressure using the ATR anvil until the absorbance is optimized.

    • Causality: ATR is chosen over traditional KBr pellets because KBr is highly hygroscopic. Moisture absorption in KBr obscures the critical 3000 cm⁻¹ C-H stretching region.

Conclusion

The spectroscopic elucidation of 3-Bromo-2-(bromomethyl)-6-methoxypyridine requires a fundamental understanding of heteroaromatic electronic effects. By correlating the +M effect of the methoxy group and the -I effects of the brominated moieties to the observed NMR chemical shifts, researchers can confidently validate the regiochemistry of this critical building block. Adhering to the self-validating protocols outlined above ensures that downstream drug development workflows are built upon structurally verified foundations.

References

  • Tricyclic compounds and uses thereof in medicine. World Intellectual Property Organization.

  • SHP2 phosphatase inhibitors and methods of use. China National Intellectual Property Administration.

  • Guidechem Chemical Database: 3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3).

  • NMR Solvent Selection Guide. Sigma-Aldrich Technical Documents.

Exploratory

Advanced Application and Safety Protocol: 3-Bromo-2-(bromomethyl)-6-methoxypyridine in Drug Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that serve as linchpins in complex synthetic pathways. 3-Bromo-2-(bromomethyl)-6-methoxypyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that serve as linchpins in complex synthetic pathways. 3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3) is one such highly versatile building block[1]. Characterized by its tri-functional nature, this intermediate is heavily utilized in the synthesis of advanced therapeutics, most notably tricyclic Farnesoid X Receptor (FXR) modulators [2] and SHP2 phosphatase inhibitors [3].

This technical whitepaper provides an in-depth analysis of the structural causality behind the reactivity of this molecule, outlines self-validating experimental protocols for its functionalization, and establishes stringent safety data sheet (MSDS) guidelines for its handling[1].

Physicochemical Profiling & Structural Causality

The synthetic value of 3-bromo-2-(bromomethyl)-6-methoxypyridine lies in the orthogonal reactivity of its functional groups. Understanding the electronic and steric causality of these groups is critical for designing regioselective reactions[4].

Quantitative Data & Structural Impact
PropertyValueCausality / Impact on Synthesis
CAS Number 156094-64-3Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C7H7Br2NOIndicates high halogen density; requires careful mass balance[5].
Molecular Weight 280.95 g/mol Crucial for exact stoichiometric calculations in micro-scale synthesis[5].
2-Bromomethyl Group Highly ElectrophilicPrimary site for SN2 attack; benzylic-like stabilization lowers activation energy for nucleophilic displacement.
3-Bromo Group Aryl HalideOrtho-steric hindrance dictates the need for bidentate Pd-ligands in cross-coupling reactions[2].
6-Methoxy Group Electron DonatingDeactivates the pyridine ring against unwanted Nucleophilic Aromatic Substitution (SNAr), ensuring SN2 regioselectivity at the 2-position.

Safety Data & Hazard Mitigation (MSDS Protocol)

Handling this dual-halogenated pyridine requires stringent adherence to GHS safety protocols. The same electrophilicity that makes the bromomethyl group synthetically valuable makes it a potent alkylating agent in biological systems, capable of covalently binding to nucleophilic residues (e.g., thiols in cysteine) on skin and mucosal membranes[6].

Hazard Classification

Based on standardized MSDS profiling , the compound triggers the following hazard statements:

  • H315 : Causes skin irritation[6].

  • H319 : Causes serious eye irritation[6].

  • H335 : May cause respiratory irritation[6].

Self-Validating Safety Protocol

To ensure a closed-loop safety system, the following workflow must be validated prior to any experimental execution:

Safety S1 Hazard: H315, H319, H335 (Irritant & Corrosive Potential) S2 Engineering Controls (Fume Hood, Inert Atmosphere) S1->S2 S3 PPE Verification (Nitrile Gloves, Safety Goggles) S2->S3 S4 Safe Execution & Waste Segregation S3->S4

Fig 1: Sequential safety and hazard mitigation workflow for handling.

  • Engineering Controls: All manipulations must occur within a certified fume hood with a face velocity of at least 100 fpm. Inert gas (N2 or Argon) purging is required to prevent moisture-induced hydrolysis of the bromomethyl group.

  • PPE Verification: Double-layer nitrile gloves (changed immediately upon suspected contact), splash-proof safety goggles, and a flame-resistant lab coat.

  • Spill Response: Neutralize the electrophilic hazard by covering the spill with a mild nucleophilic absorbent (e.g., 5% sodium thiosulfate solution) before mechanical collection.

Synthetic Workflows & Experimental Protocols

The most common application of this intermediate is a sequential SN2 amination followed by a Palladium-catalyzed cross-coupling to generate bi-aryl frameworks for SHP2 or FXR targets[2][3].

Pathway A 3-Bromo-2-(bromomethyl) -6-methoxypyridine B SN2 Amination (Nucleophilic Attack) A->B Step 1: Amine, DIPEA THF, 0°C C Suzuki-Miyaura Cross-Coupling B->C Step 2: Ar-B(OH)2 Pd(dppf)Cl2, 90°C D SHP2 Inhibitor Precursor B->D Pathway A E FXR Modulator Precursor C->E Pathway B

Fig 2: Dual-functionalization pathway for SHP2 and FXR modulator synthesis.

Phase 1: Regioselective SN2 Amination

Objective: Install a secondary amine at the 2-methyl position without triggering premature cross-coupling or SNAr.

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 3-bromo-2-(bromomethyl)-6-methoxypyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add the target secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Causality & Logic: Why 0 °C and DIPEA? The bromomethyl group is exceptionally reactive. Ambient temperatures can lead to bis-alkylation or polymerization. DIPEA is a sterically hindered, non-nucleophilic base that effectively scavenges the generated HBr without competing as a nucleophile, thereby protecting the basicity of the incoming amine.

  • Self-Validation Check: Monitor the reaction via LC-MS. The protocol is validated when the starting material peak disappears, replaced by a mass shift corresponding to [M - Br + Amine]. Crucially, the isotopic signature must shift from a 1:1 doublet (indicating two Br atoms) to a single Br isotopic pattern.

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construct the bi-aryl framework required for FXR or SHP2 target binding[2][3].

  • Preparation: To the crude isolated intermediate from Phase 1, add the desired arylboronic acid (1.5 eq), Potassium Carbonate (K2CO3, 3.0 eq), and the catalyst Pd(dppf)Cl2 (0.05 eq).

  • Solvent & Thermal Activation: Suspend the mixture in a degassed 1,4-dioxane/water (4:1 v/v) solvent system. Heat the sealed vessel to 90 °C for 12 hours.

  • Causality & Logic: Why Pd(dppf)Cl2? The 3-bromo position is sterically encumbered by the newly installed 2-aminomethyl group. Monodentate phosphine ligands often fail here due to slow oxidative addition or rapid reductive elimination. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces a cis-geometry on the palladium center, accelerating the transmetalation step and stabilizing the catalyst against the steric bulk.

  • Self-Validation Check: Post-reaction TLC should indicate the total consumption of the intermediate. 1H NMR of the purified product will confirm success through the loss of the 3-bromo pyridine proton and the integration of new downfield aryl protons.

References

  • Title: WO2016127924A1 - Tricyclic compounds and uses thereof in medicine | Source: Google Patents (WIPO)
  • Title: CN112166110A - SHP2 phosphatase inhibitors and methods of use | Source: Google Patents (CNIPA)

Sources

Foundational

A Technical Guide to the Solubility Profile of 3-Bromo-2-(bromomethyl)-6-methoxypyridine in Organic Solvents

Abstract Introduction: The Synthetic and Pharmaceutical Relevance of Functionalized Pyridines The pyridine scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Synthetic and Pharmaceutical Relevance of Functionalized Pyridines

The pyridine scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. The strategic placement of reactive functional groups onto this heterocyclic core allows for the construction of complex molecular architectures. 3-Bromo-2-(bromomethyl)-6-methoxypyridine is one such valuable intermediate, featuring multiple reaction handles: a nucleophilic pyridine nitrogen, a bromine atom amenable to cross-coupling reactions, and a reactive bromomethyl group ideal for nucleophilic substitution. This trifecta of functionality makes it a versatile precursor for synthesizing targeted molecules with potential pharmacological activity, particularly in the development of anti-cancer, anti-inflammatory, or anti-bacterial agents.[1]

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its effective application in both laboratory synthesis and industrial-scale production.[2][3] Key processes that are critically dependent on solubility data include:

  • Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve all reactants is crucial for achieving optimal reaction kinetics and yield.

  • Purification and Crystallization: The choice of solvent systems for purification techniques like recrystallization is entirely dictated by the differential solubility of the target compound and its impurities at various temperatures.

  • Formulation Development: In drug development, solubility in various excipients and solvent systems directly impacts bioavailability and the feasibility of creating stable, deliverable dosage forms.[4]

Given the absence of published empirical data for 3-Bromo-2-(bromomethyl)-6-methoxypyridine, this guide provides the foundational knowledge and practical framework necessary for any researcher to generate a robust and accurate solubility profile.

Physicochemical Properties and Predicted Solubility

To predict the solubility of 3-Bromo-2-(bromomethyl)-6-methoxypyridine, we must first analyze its molecular structure and apply the foundational chemical principle of "like dissolves like".[2][5] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Molecular Structure:

  • Core: A pyridine ring, which is an aromatic heterocycle. The nitrogen atom imparts a degree of polarity and can act as a hydrogen bond acceptor.

  • Substituents:

    • Methoxy Group (-OCH₃): A moderately polar, electron-donating group.

    • Bromo Group (-Br): An electronegative but polarizable group that contributes to the overall molecular weight.

    • Bromomethyl Group (-CH₂Br): A reactive, relatively nonpolar but polarizable group that increases the molecular size.

The combination of a polar pyridine core with several large, halogenated, and moderately polar substituents suggests that the molecule will not be highly polar. It lacks hydrogen bond donor sites (like -OH or -NH), limiting its ability to interact strongly with highly polar, protic solvents.

cluster_compound 3-Bromo-2-(bromomethyl)-6-methoxypyridine cluster_features Structural Features cluster_properties Inferred Physicochemical Properties cluster_prediction Predicted Solubility ('Like Dissolves Like') Compound C₇H₇Br₂NO M.W: ~280.95 Pyridine Pyridine Ring (Aromatic, Polar, H-bond acceptor) Compound->Pyridine Methoxy Methoxy Group (Moderately Polar) Compound->Methoxy Bromo Bromo & Bromomethyl Groups (Increase MW, Polarizable, Low Polarity) Compound->Bromo Polarity Overall Moderate Polarity Large Nonpolar Surface Area Pyridine->Polarity Hbond Limited H-Bonding (Acceptor Only) Pyridine->Hbond Methoxy->Polarity Bromo->Polarity Sol_Nonpolar Good Solubility in Nonpolar / Moderately Polar Solvents (e.g., DCM, Chloroform, THF, Toluene) Polarity->Sol_Nonpolar Sol_Polar Limited Solubility in Highly Polar Protic Solvents (e.g., Water, Methanol) Polarity->Sol_Polar Hbond->Sol_Polar

Caption: Predicted solubility based on structural features.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility behavior of 3-Bromo-2-(bromomethyl)-6-methoxypyridine across different classes of organic solvents. A related compound, 3-Bromo-2-(bromomethyl)pyridine, is reported to be soluble in common organic solvents like dichloromethane and chloroform, which supports our predictions.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneSparingly to Moderately Soluble While the compound has polar elements, its large size and bromo-substituents allow for van der Waals interactions with nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, AcetoneSoluble to Very Soluble These solvents have a good balance of polarity to interact with the pyridine and methoxy groups without the strong hydrogen-bonding network that would exclude the compound.
Polar Protic WaterInsoluble / Very Slightly Soluble The lack of hydrogen bond donating groups and the large, hydrophobic surface area of the molecule prevent it from effectively disrupting the strong hydrogen-bonding network of water.
Polar Protic Ethanol, MethanolSlightly to Moderately Soluble The alkyl chains of these alcohols provide some nonpolar character that can interact with the solute, making solubility higher than in water, but the H-bonding network still limits high solubility.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very Soluble These solvents are strong universal organic solvents capable of engaging in strong dipole-dipole interactions and dissolving a wide range of compounds.

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain definitive, quantitative data, a rigorous experimental approach is required. The equilibrium shake-flask method is widely recognized as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[5][6][7]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a known volume of solvent. The resulting suspension is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that a thermodynamic equilibrium is reached between the undissolved solid and the dissolved solute.[3][8] After equilibrium, the undissolved solid is separated by centrifugation and filtration. The concentration of the compound in the clear, saturated supernatant is then accurately measured using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[5][8]

Experimental Workflow Diagram

A 1. Preparation Add excess solid 3-Bromo-2-(bromomethyl)-6-methoxypyridine to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate the suspension at a constant temperature (e.g., 25°C) for 24-72 hours using an orbital shaker. A->B C 3. Phase Separation Centrifuge the vial to pellet the undissolved solid. B->C D 4. Clarification Carefully withdraw the supernatant and filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE). C->D E 5. Analysis Preparation Prepare a series of accurate dilutions of the clear filtrate. Generate an external calibration curve with standards of known concentration. D->E F 6. Quantification Analyze the diluted filtrate samples by HPLC-UV. Determine the concentration from the calibration curve. E->F G 7. Reporting Calculate the final solubility in mg/mL or mol/L, accounting for dilution factors. F->G

Caption: Workflow for the equilibrium shake-flask solubility assay.

Detailed Step-by-Step Methodology

Objective: To quantitatively determine the solubility of 3-Bromo-2-(bromomethyl)-6-methoxypyridine in selected organic solvents at 25°C.

Materials:

  • 3-Bromo-2-(bromomethyl)-6-methoxypyridine (solid, >98% purity)

  • Selected solvents (HPLC grade)

  • Glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

  • Volumetric flasks

Protocol:

  • Preparation of Vials: To a series of glass vials, add an excess amount of 3-Bromo-2-(bromomethyl)-6-methoxypyridine (e.g., ~20-50 mg). The key is to ensure that undissolved solid remains at the end of the experiment; the exact mass need not be known, but it should be sufficient to saturate the solution.[8]

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the vials for at least 24 hours. A 48- or 72-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.[5]

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand briefly. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw a portion of the clear supernatant using a pipette. To ensure complete removal of any particulate matter, filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

    • Causality Note: The choice of a PTFE filter is critical as it exhibits low protein and solute binding, minimizing the risk of analyte loss during filtration, which can be significant for hydrophobic compounds.[8]

  • HPLC Analysis Preparation:

    • Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (like acetonitrile or DMSO) of a high, known concentration. From this stock, create a series of at least five standard solutions of decreasing concentration through serial dilution.

    • Sample Dilution: Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the calibration curve. The dilution factor must be recorded precisely.

  • Quantification:

    • Inject the standard solutions into the HPLC to generate a calibration curve of peak area versus concentration. The curve should have a coefficient of determination (R²) > 0.99 for accuracy.

    • Inject the diluted sample solutions.

    • Using the regression equation from the calibration curve, determine the concentration of the compound in the diluted samples.

  • Calculation and Reporting: Calculate the original solubility of the compound in the saturated solution by multiplying the measured concentration by the dilution factor. The final solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Conclusion

While direct, published solubility data for 3-Bromo-2-(bromomethyl)-6-methoxypyridine is currently unavailable, a robust predictive profile can be established based on its molecular structure and the fundamental principles of chemistry. This guide predicts that the compound will exhibit favorable solubility in moderately polar to nonpolar aprotic organic solvents and poor solubility in highly polar protic solvents like water.

To supplant this prediction with definitive, high-quality empirical data, this document provides a detailed, step-by-step protocol for the gold-standard shake-flask method. By adhering to this methodology, researchers in organic synthesis and drug development can confidently generate the accurate solubility data required to accelerate their work, optimize reaction and purification processes, and make informed decisions in formulation and development.

References

  • CHEM 334L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-2-methoxypyridine. PubChem Compound Database. Retrieved from [Link]

  • Lamar University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Veseli, A., Žakelj, S., & Kristl, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Drug Development and Industrial Pharmacy, 45(11), 1717-1724.
  • PubMed. (2019, November). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-2-(bromomethyl)pyridine. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41.

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Cross-Coupling Strategies Using 3-Bromo-2-(bromomethyl)-6-methoxypyridine

Executive Summary In modern drug discovery and complex molecule synthesis, the ability to sequentially and selectively functionalize distinct sites on a single molecular scaffold is paramount. 3-Bromo-2-(bromomethyl)-6-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the ability to sequentially and selectively functionalize distinct sites on a single molecular scaffold is paramount. 3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3) [1] serves as a highly versatile, bifunctional building block. Featuring both a benzylic-like C(sp³)–Br bond and an aryl C(sp²)–Br bond on an electron-modulated pyridine core, this reagent enables programmable, orthogonal cross-coupling. This application note details the mechanistic rationale, optimization data, and self-validating protocols for achieving >95% chemoselectivity when utilizing this scaffold.

Mechanistic Rationale: The Causality of Chemoselectivity

The core challenge in utilizing dihalogenated scaffolds is preventing bis-coupling or competitive side reactions[2]. The successful orthogonal functionalization of 3-bromo-2-(bromomethyl)-6-methoxypyridine relies on exploiting the distinct kinetic profiles of its two reactive sites:

  • Bond Dissociation and Oxidative Addition: The C(sp³)–Br bond of the bromomethyl group is highly activated. Low-valent transition metals (e.g., Pd(0) or Ni(0)) undergo oxidative addition at this benzylic-like position significantly faster than at the C(sp²)–Br bond[3].

  • Electronic Modulation via the Methoxy Group: The 6-methoxy substituent is not merely a structural feature; it actively donates electron density into the pyridine ring via resonance. This increased electron density subtly deactivates the C3-aryl bromide toward oxidative addition, widening the kinetic window between the two reactive sites.

  • Orthogonal Control: By utilizing mild temperatures (ambient to 50 °C) and specific ligand frameworks, the C(sp³)–C(sp²) bond can be forged selectively[4]. The surviving C(sp²)–Br bond can then be engaged in a subsequent, higher-temperature cross-coupling (e.g., Buchwald-Hartwig or a second Suzuki-Miyaura) to yield the fully functionalized target.

Pathway Visualization

G SM 3-Bromo-2-(bromomethyl) -6-methoxypyridine (CAS: 156094-64-3) Int C2-Alkyl Substituted 3-Bromo-6-methoxypyridine (Intermediate) SM->Int Step 1: Chemoselective C(sp³)-Br Coupling (Mild Temp, Fast Kinetics) Prod C2, C3-Disubstituted 6-Methoxypyridine (Final Target) Int->Prod Step 2: Orthogonal C(sp²)-Br Coupling (High Temp, Strong Base)

Figure 1: Orthogonal functionalization pathway of 3-bromo-2-(bromomethyl)-6-methoxypyridine.

Quantitative Data: Optimization of Chemoselective C(sp³)–Br Coupling

To demonstrate the critical nature of catalyst and temperature selection, the following table summarizes the optimization of the first-stage Suzuki-Miyaura coupling of 3-bromo-2-(bromomethyl)-6-methoxypyridine with phenylboronic acid.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Selectivity (Mono:Bis)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃THF/H₂O8045%1.5 : 1 (Poor)
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O6072%8 : 1 (Moderate)
3NiCl₂·dme / dtbbpy (5 mol%)K₃PO₄THF2588%>20 : 1 (Excellent)
4 Pd(OAc)₂ / PCy₃ (2 mol%) Cs₂CO₃ Toluene/H₂O 40 94% >50 : 1 (Optimal)

Note: Entry 4 utilizes a bulky, electron-rich phosphine (PCy₃) which facilitates rapid oxidative addition at the C(sp³)–Br bond while steric bulk hinders the secondary reaction at the C3 position at lower temperatures[2].

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C(sp³)–Br

Objective: Selectively arylate the bromomethyl group while preserving the aryl bromide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 3-bromo-2-(bromomethyl)-6-methoxypyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv, 1.05 mmol), Pd(OAc)₂ (0.02 equiv, 2 mol%), and PCy₃·HBF₄ (0.04 equiv, 4 mol%).

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (10:1 v/v, 0.1 M). Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen, which prevents homocoupling of the boronic acid.

  • Reaction: Stir the mixture under an argon atmosphere at 40 °C for 4 hours.

  • Self-Validation Check (Critical): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Causality of Validation: The starting material exhibits a distinct isotopic triplet pattern (M, M+2, M+4) due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). The successful intermediate will display a 1:1 doublet (M, M+2), confirming the displacement of exactly one bromine. If a singlet mass peak is observed, over-coupling (bis-arylation) has occurred, indicating the temperature was too high or the boronic acid stoichiometry was exceeded.

  • Workup: Quench with water, extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the C2-functionalized intermediate.

Protocol B: Late-Stage Buchwald-Hartwig Amination at C(sp²)–Br

Objective: Form a C(sp²)–N bond at the remaining C3-bromo position.

Step-by-Step Methodology:

  • Preparation: To a new Schlenk flask, add the purified intermediate from Protocol A (1.0 equiv, 0.5 mmol), the desired secondary amine (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (0.025 equiv, 5 mol% Pd), and XPhos (0.05 equiv, 5 mol%).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol). Note: NaOtBu is chosen over carbonate bases here because its high basicity is required to deprotonate the amine and drive the reductive elimination step in hindered aryl bromides.

  • Solvent & Degassing: Add anhydrous, degassed Toluene (0.1 M).

  • Reaction: Heat the mixture to 100 °C for 12 hours under argon. The elevated temperature is now necessary to overcome the activation barrier for oxidative addition into the electron-rich, sterically hindered C(sp²)–Br bond.

  • Self-Validation Check: TLC monitoring (UV 254 nm) should show the complete consumption of the intermediate. LC-MS will confirm the target mass with the complete disappearance of the bromine isotopic doublet, replaced by a single mass peak (M).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, wash with CH₂Cl₂, concentrate, and purify via preparative HPLC to isolate the final disubstituted 6-methoxypyridine derivative.

References

  • Accela ChemBio. "3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3)." Accela ChemBio Product Catalog. Available at: [Link]

  • Jian, W., et al. "Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides." PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Vara, B. A., Jouffroy, M., & Molander, G. A. "C(sp²) cross-coupling of alkylsilicates with borylated aryl bromides – an iterative platform to alkylated aryl- and heteroaryl boronates." Chemical Science, Royal Society of Chemistry, 2016. Available at:[Link]

  • Wang, L., et al. "Pd-Catalyzed, Highly Selective C(sp²)–Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids." PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Application

The Synthetic Versatility of 3-Bromo-2-(bromomethyl)-6-methoxypyridine: A Strategic Building Block for Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in a multitude of FDA-approved drugs.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile. This guide delves into the synthetic utility of a highly versatile, yet specialized building block: 3-Bromo-2-(bromomethyl)-6-methoxypyridine . While direct literature on this specific compound is sparse, its reactivity can be confidently predicted based on well-established principles and the behavior of closely related analogs. This document serves as a detailed guide for researchers, scientists, and drug development professionals on harnessing the synthetic potential of this trifunctionalized pyridine derivative.

Unveiling the Reactivity Landscape

The synthetic power of 3-Bromo-2-(bromomethyl)-6-methoxypyridine lies in the distinct reactivity of its three key functional groups: the bromomethyl group at the 2-position, the bromo substituent at the 3-position, and the methoxy group at the 6-position. This trifecta of functionalities allows for a sequential and regioselective approach to molecular elaboration, making it an invaluable tool for the construction of complex molecular architectures.

The bromomethyl group at the 2-position is analogous to a benzylic halide, rendering it highly susceptible to SN2 reactions with a wide array of nucleophiles under mild conditions.[3][4] This reactivity is further enhanced by the electron-withdrawing nature of the pyridine ring. In contrast, the bromo group at the 3-position is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[5][6][7] Finally, the methoxy group at the 6-position electronically influences the pyridine ring, and while generally stable, it can be a site for nucleophilic aromatic substitution under more forcing conditions.[8][9]

The differential reactivity of the bromomethyl and bromo groups is the cornerstone of this building block's utility, enabling a stepwise functionalization strategy.

Caption: Reactivity profile of 3-Bromo-2-(bromomethyl)-6-methoxypyridine.

Strategic Synthesis of 3-Bromo-2-(bromomethyl)-6-methoxypyridine

While not commercially available as a stock item, a plausible synthetic route to 3-Bromo-2-(bromomethyl)-6-methoxypyridine can be devised from readily available starting materials, such as 2-methyl-6-methoxypyridine. The synthesis would likely involve two key steps: electrophilic bromination of the pyridine ring followed by radical bromination of the methyl group.

Proposed Synthetic Pathway

Synthesis_Pathway start 2-Methyl-6-methoxypyridine step1 Electrophilic Bromination (e.g., NBS, H2SO4) start->step1 intermediate 3-Bromo-2-methyl-6-methoxypyridine step1->intermediate step2 Radical Bromination (e.g., NBS, AIBN) intermediate->step2 product 3-Bromo-2-(bromomethyl)-6-methoxypyridine step2->product

Caption: Proposed synthetic route to the target building block.

Illustrative Protocol for Synthesis

This protocol is a scientifically informed projection based on standard organic chemistry transformations and literature precedents for similar pyridine derivatives.[10][11]

Step 1: Synthesis of 3-Bromo-2-methyl-6-methoxypyridine

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
2-Methyl-6-methoxypyridine1.0123.15(e.g., 5.0 g)
N-Bromosuccinimide (NBS)1.1177.98(e.g., 7.8 g)
Sulfuric Acid (conc.)-98.08(e.g., 20 mL)
Dichloromethane (DCM)-84.93(e.g., 50 mL)

Procedure:

  • To a stirred solution of 2-methyl-6-methoxypyridine in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-Bromo-2-methyl-6-methoxypyridine.

Step 2: Synthesis of 3-Bromo-2-(bromomethyl)-6-methoxypyridine

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
3-Bromo-2-methyl-6-methoxypyridine1.0202.05(e.g., 4.0 g)
N-Bromosuccinimide (NBS)1.1177.98(e.g., 3.8 g)
Azobisisobutyronitrile (AIBN)0.1164.21(e.g., 0.3 g)
Carbon Tetrachloride (CCl4)-153.82(e.g., 50 mL)

Procedure:

  • To a solution of 3-Bromo-2-methyl-6-methoxypyridine in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux (around 77 °C) and irradiate with a UV lamp for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude 3-Bromo-2-(bromomethyl)-6-methoxypyridine can be purified by recrystallization or flash column chromatography. Caution: Bromomethylpyridines can be lachrymatory. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Applications in Drug Discovery: Protocols for Derivatization

The true value of 3-Bromo-2-(bromomethyl)-6-methoxypyridine is realized in its application as a versatile scaffold for the synthesis of diverse compound libraries for drug discovery.

Protocol 1: Nucleophilic Substitution at the Bromomethyl Group

This protocol details the selective functionalization of the C2-bromomethyl group via an SN2 reaction, a common strategy for introducing a wide range of functionalities.[3]

General Procedure for N-Alkylation of an Amine:

Reagent/MaterialMolar Eq.
3-Bromo-2-(bromomethyl)-6-methoxypyridine1.0
Amine (primary or secondary)1.2
Potassium Carbonate (K2CO3)2.0
Acetonitrile (anhydrous)-

Procedure:

  • To a solution of the amine in anhydrous acetonitrile, add potassium carbonate.

  • Add a solution of 3-Bromo-2-(bromomethyl)-6-methoxypyridine in anhydrous acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 2-(aminomethyl)-3-bromo-6-methoxypyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the Bromo Position

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 3-position.[12]

General Procedure for Arylation:

Reagent/MaterialMolar Eq.
3-Bromo-2-(substituted-methyl)-6-methoxypyridine1.0
Aryl/heteroaryl boronic acid/ester1.2
Pd(dppf)Cl2·CH2Cl20.05
Sodium Carbonate (Na2CO3)2.0
1,4-Dioxane and Water (4:1 v/v)-

Procedure:

  • In a reaction vessel, combine the 3-bromo-2-(substituted-methyl)-6-methoxypyridine derivative, the aryl/heteroaryl boronic acid/ester, the palladium catalyst, and sodium carbonate.

  • Add a degassed mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the 3-aryl/heteroaryl derivative.

Conclusion

3-Bromo-2-(bromomethyl)-6-methoxypyridine, though not a widely cataloged reagent, represents a building block of significant untapped potential for drug discovery and medicinal chemistry. Its dual reactive centers allow for a predictable and sequential functionalization, enabling the synthesis of complex, highly substituted pyridine derivatives. The protocols outlined in this guide, based on established chemical principles and analogous systems, provide a robust framework for researchers to begin exploring the synthetic utility of this promising intermediate. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the strategic application of such versatile building blocks will be paramount to the discovery of the next generation of therapeutics.

References

  • BenchChem. (n.d.). Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine.
  • BenchChem. (n.d.). The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • (2008). A Simple, Modular Synthesis of Substituted Pyridines. PMC.
  • IntechOpen. (2024).
  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
  • Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • Gray, M. A., Konopski, L., & Langlois, Y. (1994). Functionalisation of 2-Methoxy-6-methylpyridine.
  • Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. Journal of Organic Chemistry, 66(4), 1500-2.
  • Chem-Impex. (n.d.). 2-(Bromomethyl)pyridine hydrobromide.
  • ACS Publications. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides.
  • Chem-Impex. (n.d.). 3-Bromo-2-methoxy-pyridine.
  • Smolecule. (2023). Buy 3-Bromo-6-(bromomethyl)-2-methylpyridine | 123094-75-7.
  • EvitaChem. (n.d.). Buy Methyl 2-(bromomethyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring 2-(Bromomethyl)pyridine Hydrobromide Synthesis for Advanced Organic Synthesis.
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine 98 5315-25-3.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ChemicalBook. (n.d.). 2-Bromo-3-methoxy-6-methylpyridine synthesis.
  • PubChem. (n.d.). 2-(Bromomethyl)-6-methoxypyridine.
  • MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • European Patent Office. (2022). ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1.
  • ECHEMI. (n.d.).
  • Benchchem. (n.d.). The Strategic Role of 3-Bromo-2-methylpyridine in the Synthesis of Modern Agrochemicals: A Technical Guide.
  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-6-methoxy-2-methyl-pyridine | CAS 126717-59-7.
  • PMC. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
  • Chemistry Stack Exchange. (2018).
  • Sigma-Aldrich. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine 95 126717-59-7.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxy-6-methylpyridine.
  • Benchchem. (n.d.). Technical Guide: 2-Bromo-6-(bromomethyl)pyridine in Synthetic Chemistry and Drug Discovery.
  • Journal of the American Chemical Society. (2014).
  • Regulations.gov. (2021).
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine.
  • Wikipedia. (n.d.).
  • PatentInspiration. (2022).
  • Autechaux. (n.d.). Sourcing High-Quality 3-Bromo-2-methoxypyridine: A Guide for Chemists.
  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution of 3-Bromo-2-(bromomethyl)-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block 3-Bromo-2-(bromomet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block

3-Bromo-2-(bromomethyl)-6-methoxypyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates two distinct electrophilic sites: a highly reactive benzylic-like bromomethyl group at the C2 position and a less reactive aryl bromide at the C3 position. This differential reactivity allows for selective and sequential functionalization, making it a valuable scaffold for the synthesis of diverse molecular architectures.[1] The electron-withdrawing nature of the pyridine nitrogen atom further influences the reactivity of both substitution sites.

This guide provides a comprehensive overview of the nucleophilic substitution protocols for 3-Bromo-2-(bromomethyl)-6-methoxypyridine, with a focus on the selective functionalization of the C2-bromomethyl position. The protocols detailed herein are designed to be robust and adaptable for a variety of nucleophiles, enabling the synthesis of a wide array of novel pyridine derivatives.

Mechanistic Insights: A Tale of Two Bromides

The key to successfully employing 3-Bromo-2-(bromomethyl)-6-methoxypyridine in synthesis lies in understanding the disparate reactivity of its two bromine substituents.

  • The Highly Reactive Bromomethyl Group (C2-position): The bromomethyl group is analogous to a benzylic halide. The adjacent pyridine ring stabilizes the transition state of a nucleophilic attack, rendering this position exceptionally susceptible to SN2 reactions.[1] These reactions typically proceed under mild conditions with a broad range of nucleophiles, offering a straightforward method for introducing diverse functionalities.

  • The Less Reactive Aryl Bromide (C3-position): The bromine atom directly attached to the pyridine ring is significantly less reactive towards nucleophilic substitution. Displacement of this bromide generally requires more forcing conditions, such as those employed in nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.[1] The 6-methoxy group, being an electron-donating group, can further modulate the reactivity of the pyridine ring in these transformations.

This differential reactivity forms the basis for the selective protocols outlined in this document.

Core Protocol: Selective SN2 Substitution at the Bromomethyl Position

The following is a general and robust protocol for the selective nucleophilic substitution at the C2-bromomethyl group of 3-Bromo-2-(bromomethyl)-6-methoxypyridine. This protocol is applicable to a wide range of O-, N-, and S-nucleophiles.

Experimental Workflow: SN2 Substitution

sn2_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nucleophile Dissolve Nucleophile & Base in Anhydrous Solvent add_substrate Add Substrate Solution Dropwise to Nucleophile (0°C to RT) prep_nucleophile->add_substrate prep_substrate Dissolve 3-Bromo-2-(bromomethyl) -6-methoxypyridine in Solvent prep_substrate->add_substrate stir Stir at Room Temperature (Monitor by TLC) add_substrate->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end purify->end start start->prep_nucleophile williamson_ether substrate 3-Bromo-2-(bromomethyl)-6-methoxypyridine plus1 + nucleophile R-OH arrow1 -> conditions Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) 0°C to RT product 2-((RO)methyl)-3-bromo-6-methoxypyridine amine_alkylation substrate 3-Bromo-2-(bromomethyl)-6-methoxypyridine plus1 + nucleophile R¹R²NH arrow1 -> conditions Base (e.g., Et3N, K2CO3) Solvent (e.g., ACN, DMF) 25 product 2-((R¹R²N)methyl)-3-bromo-6-methoxypyridine thioether_synthesis substrate 3-Bromo-2-(bromomethyl)-6-methoxypyridine plus1 + nucleophile R-SH arrow1 -> conditions Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) 0°C to 25 product 2-((RS)methyl)-3-bromo-6-methoxypyridine

Sources

Application

Application Note: Strategic Utilization of 3-Bromo-2-(bromomethyl)-6-methoxypyridine in Complex Pyridine Derivative Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols Executive Summary In modern drug discovery, the rapid assembly of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern drug discovery, the rapid assembly of complex, highly functionalized heteroaromatics is paramount. 3-Bromo-2-(bromomethyl)-6-methoxypyridine emerges as a highly versatile, tri-orthogonal building block. It is frequently utilized in the synthesis of advanced pharmacophores, including allosteric [1] and[2]. This application note details the structural logic, chemoselective protocols, and sequential workflows required to harness this scaffold effectively in medicinal chemistry campaigns.

Physicochemical Profiling & Structural Logic

To design predictable synthetic routes, one must first understand the intrinsic electronic and steric properties of the starting material[3].

PropertyValue / Characteristic
Chemical Name 3-Bromo-2-(bromomethyl)-6-methoxypyridine
CAS Number 156094-64-3
Molecular Formula C₇H₇Br₂NO
Molecular Weight 280.95 g/mol
C2 Reactivity Node Highly electrophilic (Aliphatic Sₙ2 substitution)
C3 Reactivity Node Cross-coupling competent (Aryl sp²-Br oxidative addition)
C6 Reactivity Node Electron-donating / Masked Pyridone
The "Tri-Orthogonal" Rationale

The power of this building block lies in its differentiated functional groups:

  • C2-Bromomethyl: Features an aliphatic C(sp³)-Br bond. The adjacent electron-withdrawing pyridine ring stabilizes the transition state, making it highly susceptible to rapid nucleophilic attack (Sₙ2)[4].

  • C3-Bromo: An sp²-hybridized aryl halide. It is completely inert to standard nucleophiles at room temperature but highly reactive towards transition-metal oxidative addition (e.g., Palladium-catalyzed cross-coupling)[5].

  • C6-Methoxy: Serves a dual purpose. It enriches the electron density of the pyridine core (mitigating the deactivating effect of the halogens) and acts as a masked pyridone, which can be revealed via late-stage demethylation (e.g., using BBr₃).

Mechanistic Reactivity Mapping

ReactivityMap Core 3-Bromo-2-(bromomethyl) -6-methoxypyridine N1 C2-Bromomethyl (-CH2Br) Core->N1 N2 C3-Bromo (-Br) Core->N2 N3 C6-Methoxy (-OMe) Core->N3 A1 Rapid SN2 Substitution (Amines, Thiols, Azides) N1->A1 A2 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) N2->A2 A3 Electron Donation & Late-stage Demethylation N3->A3

Tri-orthogonal reactivity map detailing the independent functionalization sites of the scaffold.

Strategic Synthetic Workflows

Protocol A: Chemoselective Sₙ2 Alkylation at C2-Bromomethyl

Objective: To install an amine, thiol, or alcohol nucleophile selectively at the C2 position without disturbing the C3-bromide.

Causality & Reagent Selection:

  • Base: Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaH or KOtBu) to prevent unwanted elimination (forming an exocyclic double bond) or competing SₙAr at the C3 position.

  • Solvent: Acetonitrile (MeCN) is used as it is a polar aprotic solvent that optimally solvates the nucleophile while leaving the nucleophilic lone pair exposed, significantly accelerating the Sₙ2 trajectory[4].

Step-by-Step Methodology:

  • Initiation: Charge a flame-dried round-bottom flask with 3-Bromo-2-(bromomethyl)-6-methoxypyridine (1.0 equiv) and anhydrous MeCN (to reach a 0.2 M concentration).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Rationale: Finely powdered base increases the surface area for heterogeneous deprotonation of the nucleophile.

  • Nucleophile Addition: Add the desired secondary amine (1.1 equiv) dropwise at 0 °C. Rationale: Cooling to 0 °C controls the exothermic nature of the Sₙ2 reaction and suppresses bis-alkylation side reactions.

  • Propagation: Allow the reaction to warm to 25 °C and stir for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 3:1). The consumption of the starting material (UV active, higher R_f) and the appearance of a more polar product spot confirm conversion. LC-MS analysis must show the [M+H]⁺ peak with a characteristic 1:1 isotopic pattern (due to the remaining single C3-bromine isotope).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3-Bromo

Objective: To construct a C-C bond at the C3 position using an aryl or heteroaryl boronic acid, utilizing the intermediate generated in Protocol A.

Causality & Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is the catalyst of choice. The bidentate dppf ligand has a large bite angle, which facilitates the challenging reductive elimination step, especially in sterically encumbered ortho-substituted pyridines[5].

  • Solvent System: 1,4-Dioxane/H₂O (4:1 v/v). The biphasic system ensures that both the organic substrates and the inorganic base (K₂CO₃) are fully solubilized, maximizing the interfacial reaction rate.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine the C2-functionalized intermediate from Protocol A (1.0 equiv), the aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Rationale: Oxygen must be rigorously excluded via sparging to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Nitrogen or Argon.

  • Heating: Seal the tube and heat to 90 °C for 8–12 hours. Rationale: The sp² C-Br bond requires elevated thermal energy to overcome the activation barrier for oxidative addition.

  • Self-Validation (In-Process Control): LC-MS analysis of an aliquot should indicate the complete disappearance of the brominated starting material and the emergence of the cross-coupled product mass. Critical Check: The loss of the 1:1 bromine isotopic signature is the definitive marker of successful coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black (preventing product contamination), and partition between EtOAc and water. Purify via flash column chromatography.

Sequential Synthesis Workflow

SynthesisWorkflow Step1 Starting Material CAS: 156094-64-3 Step2 SN2 Substitution (K2CO3, MeCN) Step1->Step2 Step 1: 25°C Step3 C2-Functionalized Intermediate Step2->Step3 Step4 Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Step3->Step4 Step 2: 90°C Step5 Complex Pyridine Pharmacophore Step4->Step5

Sequential two-step synthetic workflow from starting material to complex pharmacophore.

Conclusion

By understanding the distinct electronic and steric environments of the halogens in 3-Bromo-2-(bromomethyl)-6-methoxypyridine, researchers can execute highly predictable, orthogonal functionalizations. This self-validating two-step workflow provides a robust platform for generating diverse library members for high-throughput screening in oncology and metabolic disease programs.

References

  • SHP2 phosphatase inhibitors and methods of use.Google Patents (CN112166110A).
  • Tricyclic compounds and uses thereof in medicine.Google Patents (WO2016127924A1).
  • Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes. MDPI. Available at:[Link]

  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling. Academia.edu. Available at: [Link]

Sources

Method

Chemoselective Catalytic Functionalization of 3-Bromo-2-(bromomethyl)-6-methoxypyridine

Application Note & Protocol Guide for Advanced Scaffold Synthesis Executive Summary The pyridine derivative 3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3) is a highly versatile bifunctional building block f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide for Advanced Scaffold Synthesis

Executive Summary

The pyridine derivative 3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3) is a highly versatile bifunctional building block frequently utilized in the synthesis of complex pharmaceutical agents, including SHP2 phosphatase inhibitors[1] and Farnesoid X Receptor (FXR) modulators[2]. The core challenge in utilizing this scaffold lies in chemoselectivity : distinguishing between the highly electrophilic benzylic bromide at the C2 position and the transition-metal-reactive aryl bromide at the C3 position. This application note provides a comprehensive, self-validating protocol for the orthogonal functionalization of this molecule, ensuring high yields and absolute site-selectivity.

Mechanistic Rationale: The Causality of Chemoselectivity

The successful sequential functionalization of 3-Bromo-2-(bromomethyl)-6-methoxypyridine relies on the stark kinetic disparity between its two halogenated sites:

  • C(sp³)-Br (Benzylic Position): The bromomethyl group is highly polarized and sterically unhindered. It undergoes rapid bimolecular nucleophilic substitution (S_N2) at ambient temperatures. Because this step does not require a transition-metal catalyst, the aryl bromide remains completely inert under these mild, basic conditions.

  • C(sp²)-Br (Aryl Position): The aryl bromide is strongly anchored to the pyridine ring. Functionalization at this site requires the oxidative addition of a Palladium(0) or Nickel(0) species[3]. This is an energetically demanding step that typically necessitates elevated temperatures (80–100 °C) and specific electron-rich phosphine ligands to overcome the activation barrier[4].

By exploiting this thermodynamic and kinetic divergence, researchers can perform a site-selective S_N2 alkylation/amination first, followed by a transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[5].

Orthogonal Functionalization Workflow

ChemoselectiveWorkflow SM 3-Bromo-2-(bromomethyl) -6-methoxypyridine SN2 Chemoselective SN2 (Amines/Nucleophiles) RT, Mild Base SM->SN2 Step 1 Int 3-Bromo-2-(R-methyl) -6-methoxypyridine SN2->Int CrossCoupling Pd-Catalyzed Cross-Coupling 90°C, Strong Base Int->CrossCoupling Step 2 Product Fully Functionalized Pyridine Scaffold CrossCoupling->Product

Orthogonal functionalization workflow of 3-Bromo-2-(bromomethyl)-6-methoxypyridine.

Experimental Protocols

Protocol A: Chemoselective S_N2 Amination (Benzylic Functionalization)

This protocol describes the selective nucleophilic displacement of the benzylic bromide using a primary or secondary amine, leaving the C3-aryl bromide intact.

Reagents & Materials:

  • 3-Bromo-2-(bromomethyl)-6-methoxypyridine (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Bromo-2-(bromomethyl)-6-methoxypyridine (1.0 mmol) in 5 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 mmol) to the solution and stir for 5 minutes at room temperature (20–25 °C).

  • Nucleophile Addition: Slowly add the amine nucleophile (1.2 mmol) dropwise to prevent localized exothermic spikes that could lead to dimerization.

  • Reaction Monitoring (Self-Validation Step): Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc) and LC-MS.

    • Causality Check: The LC-MS must show the complete disappearance of the starting material mass. Crucially, the product mass must retain the characteristic 1:1 isotopic doublet (M and M+2) indicative of the unreacted C3-bromine isotopes ( 79 Br and 81 Br). If debromination occurs, lower the reaction temperature to 0 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Transition-Metal Catalyzed Suzuki-Miyaura Cross-Coupling

Once the benzylic position is secured, the robust C3-aryl bromide is subjected to Pd-catalyzed cross-coupling[4].

Reagents & Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (3.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the bromopyridine intermediate (1.0 mmol) and the boronic acid (1.5 mmol) in 8 mL of 1,4-Dioxane.

  • Degassing: Purge the solution with nitrogen for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich Pd(0) active catalyst.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 mmol) followed by 2 mL of degassed 2M aqueous Na₂CO₃.

  • Heating: Heat the biphasic mixture to 90 °C for 12 hours.

  • Reaction Monitoring (Self-Validation Step): Analyze the mixture via LC-MS.

    • Causality Check: The isotopic bromine doublet (M, M+2) must completely disappear, replaced by the exact mass of the cross-coupled product. The presence of unreacted starting material indicates catalyst deactivation; if observed, add an additional 2 mol% of Pd catalyst.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and EtOAc. Purify the concentrated organic layer via silica gel flash chromatography.

Quantitative Data Presentation

To optimize the Suzuki-Miyaura cross-coupling at the sterically hindered C3 position (adjacent to the newly functionalized C2-methyl group), various catalytic systems were evaluated. The data below summarizes the causality between catalyst choice and reaction efficiency[4].

Table 1: Optimization of Catalytic Conditions for C3-Aryl Bromide Cross-Coupling

Catalyst System (5 mol%)Base (3.0 eq)SolventTemp (°C)Conversion (%)Chemoselectivity (C3 vs C2 cleavage)
Pd(PPh₃)₄Na₂CO₃ (aq)1,4-Dioxane9085%>99:1
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ (aq) DMF / H₂O 90 96% >99:1
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene10088%>99:1
Pd(OAc)₂ / PPh₃K₃PO₄THF6042%90:10 (Incomplete)

Note: The bidentate ligand dppf provides the optimal bite angle for the oxidative addition into the electron-rich, sterically encumbered C3-bromo position of the methoxypyridine ring, yielding the highest conversion rates without compromising the integrity of the C2-substituent.

References

  • CN112166110A - SHP2 phosphatase inhibitors and methods of use. Google Patents.
  • WO2016127924A1 - Tricyclic compounds and uses thereof in medicine. Google Patents.
  • Palladium-Catalyzed Chemoselective Negishi Cross-Coupling of Bis[(pinacolato)boryl]methylzinc Halides with Aryl (Pseudo)Halides. Organic Letters, ACS Publications (2019). Available at:[Link]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters, ACS Publications (2020). Available at:[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, ACS Publications (2005). Available at:[Link]

Sources

Application

Application Note: Step-by-Step Alkylation and Orthogonal Functionalization Using 3-Bromo-2-(bromomethyl)-6-methoxypyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3) Executive Summary & Mechanistic Rationale In modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid assembly of complex molecular architectures relies heavily on bifunctional building blocks. 3-Bromo-2-(bromomethyl)-6-methoxypyridine is a highly versatile scaffold that enables site-selective, orthogonal functionalization.

To design a successful synthetic route, one must understand the causality behind the intrinsic reactivity of its three key functional groups:

  • C2-Bromomethyl Group (Primary Electrophile): The aliphatic C–Br bond is highly polarized and lacks steric hindrance, making it exceptionally susceptible to nucleophilic attack. Alkylation of amines using 2-(bromomethyl)pyridines typically proceeds via a rapid SN​2 mechanism, favored by polar aprotic solvents and mild to prevent over-alkylation[1].

  • C3-Aryl Bromide (Cross-Coupling Handle): The sp2 -hybridized C–Br bond is completely inert to SN​2 conditions. However, once the C2 position is alkylated, the C3-bromide serves as an excellent electrophile for[2].

  • C6-Methoxy Group (Electronic Modulator): This electron-donating group enriches the pyridine ring, stabilizing intermediates during cross-coupling. Furthermore, it acts as a masked pyridone, which can be revealed via acidic cleavage in late-stage functionalization.

Workflow Visualization

The following diagram illustrates the logical sequence of orthogonal functionalization, ensuring that the highly reactive C2-bromomethyl group is consumed prior to the transition-metal-catalyzed activation of the C3-bromide.

Workflow SM 3-Bromo-2-(bromomethyl) -6-methoxypyridine AlkInt Alkylated Intermediate (C2-Functionalized) SM->AlkInt Step 1: S_N2 Alkylation Nuc Nucleophile (Nu-H) e.g., 2° Amine Nuc->AlkInt CCProd Cross-Coupled Product (C2, C3-Bifunctionalized) AlkInt->CCProd Step 2: Suzuki Coupling Boronic Aryl Boronic Acid + Pd Catalyst Boronic->CCProd Pyridone Substituted Pyridone (Final Scaffold) CCProd->Pyridone Step 3: Demethylation Deprot Acidic Cleavage (HBr or HCl) Deprot->Pyridone

Figure 1: Orthogonal functionalization workflow of 3-Bromo-2-(bromomethyl)-6-methoxypyridine.

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling stoichiometry and temperature, side reactions (such as bis-alkylation or premature debromination) are systematically eliminated.

Protocol A: Step-by-Step SN​2 Alkylation of a Secondary Amine

Objective: Selectively functionalize the C2-bromomethyl group while preserving the C3-aryl bromide.

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target secondary amine (1.20 mmol, 1.2 eq) in anhydrous Acetonitrile (ACN, 5.0 mL).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.00 mmol, 2.0 eq) to the solution.

    • Causality: K2​CO3​ is chosen over stronger bases (like NaH) because it acts as a mild, insoluble proton scavenger. It efficiently neutralizes the HBr byproduct driving the reaction forward without inducing base-catalyzed degradation of the pyridine scaffold.

  • Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Slowly add 3-Bromo-2-(bromomethyl)-6-methoxypyridine (1.00 mmol, 1.0 eq) portion-wise over 5 minutes.

    • Causality: Dropwise addition at low temperature prevents exothermic runaway and keeps the local concentration of the electrophile low, thereby suppressing unwanted bis-alkylation of the amine.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature (25 °C), and stir vigorously for 12 hours. Monitor the reaction via LC-MS until the electrophile is fully consumed.

  • Workup & Purification: Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with Ethyl Acetate (10 mL). Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure C2-alkylated intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C3 Position

Objective: Form a new C–C bond at the sterically hindered C3 position.

  • Preparation: To an oven-dried Schlenk tube, add the C2-alkylated intermediate from Protocol A (1.00 mmol, 1.0 eq), an Arylboronic acid (1.50 mmol, 1.5 eq), and Sodium Carbonate ( Na2​CO3​ , 3.00 mmol, 3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

    • Causality: The bidentate dppf ligand possesses a large bite angle, which forces the palladium center into a geometry that dramatically accelerates the reductive elimination step. This is critical for overcoming the steric hindrance imposed by the adjacent C2-alkyl group and the C4 proton.

  • Solvent & Degassing: Add a pre-degassed mixture of 1,4-Dioxane and HPLC-grade H2​O (4:1 v/v, 5.0 mL). Seal the tube, evacuate, and backfill with Argon (repeat 3 times).

  • Reaction: Heat the mixture to 90 °C in an oil bath for 8–12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, concentrate, and purify via flash chromatography to isolate the bifunctionalized product.

Quantitative Data: Alkylation Optimization

The table below summarizes the empirical optimization of the C2-alkylation step (Protocol A), demonstrating the causality behind the chosen conditions.

Table 1: Optimization of C2-Bromomethyl Alkylation Conditions

EntryBaseSolventTemp (°C)Time (h)Yield (%)Observation / Mechanistic Note
1 Et3​N DCM251245Incomplete conversion; competitive quaternization of Et3​N .
2NaHDMF0 to 25452Complex mixture; strong base induced substrate degradation.
3 Cs2​CO3​ ACN251288Clean conversion; high solubility of Cs+ accelerates rate.
4 K2​CO3​ ACN 25 12 92 Optimal conditions; perfect balance of basicity and cost.

References

  • Title: Synthesis of Iridium(III) and Rhodium(III) Complexes Bearing C8-Metalated Theophylline Ligands by Directed C–H Activation Source: Organometallics, ACS Publications (2019) URL: [Link]

  • Title: Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives Source: Organic & Biomolecular Chemistry, RSC Publishing (2019) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 3-Bromo-2-(bromomethyl)-6-methoxypyridine during storage

Welcome to the technical support center for 3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. In the following guide, we will address common questions and troubleshooting scenarios related to the storage and handling of this compound, grounded in established chemical principles and field-proven practices.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Bromo-2-(bromomethyl)-6-methoxypyridine?

The optimal storage conditions are crucial for preventing degradation. Based on supplier recommendations and the chemical nature of the compound, the following conditions should be maintained:

ParameterRecommendationRationale
Temperature -20°C (Freezer) Significantly slows down the rate of potential degradation reactions, such as hydrolysis and self-reaction.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents reactions with atmospheric moisture and oxygen, which can initiate degradation pathways.[1]
Light Amber vial/Store in the dark Protects the compound from light-induced degradation, a common pathway for brominated aromatic compounds.[2]
Container Tightly sealed, chemically resistant vial Prevents exposure to atmospheric contaminants and ensures containment of the compound.[2][3]
Q2: I received the product as a solid. Does it need to be refrigerated?

Yes. Although solid at room temperature, its reactivity profile necessitates cold storage. The compound's susceptibility to degradation is primarily due to its chemical structure, not its physical state. The bromomethyl group is highly reactive, and storing it at -20°C minimizes the kinetic energy available for degradation reactions to occur.

Q3: What are the primary degradation pathways for this compound?

While a specific degradation study for this molecule is not extensively published, its structure, featuring a reactive benzylic bromide-like moiety, points to two primary non-microbial degradation pathways during storage.

  • Hydrolysis: The C-Br bond in the bromomethyl group is susceptible to nucleophilic attack by water. This is the most common degradation pathway if the compound is exposed to moisture.

  • Self-Reaction/Polymerization: The nitrogen on the pyridine ring of one molecule can act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on another molecule. This can lead to the formation of pyridinium salts, dimers, or even oligomers, appearing as a sticky, discolored solid.

main 3-Bromo-2-(bromomethyl)- 6-methoxypyridine hydrolysis_prod 3-Bromo-2-(hydroxymethyl)- 6-methoxypyridine (Primary Impurity) main->hydrolysis_prod Hydrolysis polymer_prod Dimer/Oligomer (Pyridinium Salt) main->polymer_prod Self-Reaction h2o Moisture (H₂O) self Another Molecule of 3-Bromo-2-(bromomethyl)- 6-methoxypyridine

Caption: Primary degradation pathways for 3-Bromo-2-(bromomethyl)-6-methoxypyridine.

Troubleshooting Guide

Scenario 1: The material has turned from a white/off-white solid to a yellowish or brownish sticky substance.
  • Likely Cause: This is a strong indicator of degradation, likely through the self-reaction pathway described above, leading to the formation of pyridinium salts and oligomers. This is often exacerbated by temperature fluctuations or prolonged storage at temperatures above the recommended -20°C.

  • Troubleshooting Steps:

    • Assess Purity: Before using the material in a reaction, it is critical to assess its purity. A simple proton NMR (¹H NMR) can be very informative.

      • Expected ¹H NMR of Pure Compound: Look for a characteristic singlet for the -CH₂Br protons.

      • Signs of Degradation in ¹H NMR: The appearance of new, broad peaks, or a decrease in the integration of the -CH₂Br peak relative to the aromatic protons, suggests degradation. The formation of the corresponding alcohol from hydrolysis would show a new singlet for the -CH₂OH group and the disappearance of the -CH₂Br signal.

    • Consider Purification: If the degradation is minor, purification by column chromatography may be possible. However, this can be challenging due to the reactivity of the compound.

    • Action: If significant degradation is observed, it is strongly recommended to use a fresh, pure batch of the reagent to ensure the reliability and reproducibility of your experimental results.

Scenario 2: My reaction yield is lower than expected, or I am seeing unexpected byproducts.
  • Likely Cause: If you have ruled out other experimental factors, the purity of the 3-Bromo-2-(bromomethyl)-6-methoxypyridine could be the issue. The presence of the hydrolyzed impurity, 3-Bromo-2-(hydroxymethyl)-6-methoxypyridine, means there is less active reagent available for your reaction. This alcohol impurity may also interfere with your reaction, depending on the conditions.

  • Troubleshooting Workflow:

start Low Yield or Unexpected Byproducts check_reagent Check Purity of 3-Bromo-2-(bromomethyl) -6-methoxypyridine start->check_reagent nmr Run ¹H NMR check_reagent->nmr hplc Run HPLC check_reagent->hplc pure Purity >95%? nmr->pure hplc->pure degraded Significant Impurities (e.g., Hydrolysis Product) pure->degraded No other_factors Investigate Other Reaction Parameters (Solvent, Temp, etc.) pure->other_factors Yes new_reagent Source Fresh Reagent degraded->new_reagent

Caption: Troubleshooting workflow for reaction issues.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-Bromo-2-(bromomethyl)-6-methoxypyridine and detecting potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • Start with 30% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of acetonitrile to make a 1 mg/mL stock solution.

    • Further dilute as necessary for analysis.

  • Analysis: The main peak should correspond to the pure compound. The appearance of earlier eluting peaks may indicate more polar impurities, such as the hydrolysis product. Purity can be estimated by the relative peak area percentage. For accurate quantification, a reference standard is required.[4]

Reference List

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Retrieved from Benchchem website.

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from onlinelibrary.wiley.com.

  • PubMed. (2019, August 15). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Retrieved from [Link]

  • Google Patents. (n.d.). CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof. Retrieved from

  • ACS Publications. (2020, April 22). Roles of Bromine Radicals and Hydroxyl Radicals in the Degradation of Micropollutants by the UV/Bromine Process. Environmental Science & Technology. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pyridine Derivative Applications with 2-(Bromomethyl)pyridine Hydrobromide. Retrieved from [Link]

  • PMC. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org.

  • ResearchGate. (2013, March 21). 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis. Retrieved from Benchchem website.

  • ACG Publications. (2023). Supporting Information. Retrieved from acgpubs.org.

  • Benchchem. (n.d.). Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol. Retrieved from Benchchem website.

  • ScholarWorks at WMU. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methoxypyridine. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • PMC. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). CCT/08-16/rev Recommended List of Common Impurities for Metallic Fixed-point Materials of the ITS-90 Dean Ripple. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Yield Optimization in 3-Bromo-2-(bromomethyl)-6-methoxypyridine Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the benzylic bromination of highly functionalized pyridines is deceptively complex.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the benzylic bromination of highly functionalized pyridines is deceptively complex. The conversion of 3-bromo-6-methoxy-2-methylpyridine to its bromomethyl derivative via the Wohl-Ziegler reaction is frequently plagued by over-bromination, stalled kinetics, and radical quenching.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you achieve high-yielding, reproducible synthesis.

Mechanistic Overview & Pathway Analysis

The synthesis relies on a radical chain mechanism driven by N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN). The fundamental challenge lies in the kinetic competitiveness of the desired mono-bromination versus the undesired di-bromination. Because the benzylic carbon remains activated after the first bromination, high local concentrations of molecular bromine (Br₂) will inevitably drive the formation of the 2-(dibromomethyl) byproduct.

WohlZiegler SM 3-Bromo-6-methoxy- 2-methylpyridine Init Radical Initiation (AIBN + NBS) SM->Init Heat/Light Radical Benzylic Radical Intermediate Init->Radical H-abstraction Mono 3-Bromo-2-(bromomethyl)- 6-methoxypyridine (Desired) Radical->Mono Br transfer DiBromo 2-(Dibromomethyl) Byproduct (Undesired) Mono->DiBromo Excess Br•

Radical pathway of Wohl-Ziegler bromination highlighting the over-bromination risk.

Quantitative Condition Matrix

Solvent selection and reactor design heavily influence the product distribution. The table below summarizes quantitative data comparing traditional batch methods against modern continuous flow techniques for benzylic bromination.

Reaction ModalitySolventInitiatorMono-bromo Yield (%)Di-bromo Impurity (%)Mechanistic Notes
Batch (Thermal) Carbon Tetrachloride (CCl₄)AIBN (80°C)65 - 70%10 - 15%High yield but restricted due to severe toxicity.
Batch (Thermal) Trifluorotoluene (PhCF₃)AIBN (80°C)72 - 78%8 - 12%Excellent drop-in replacement; no abstractable hydrogens.
Batch (Thermal) Chlorobenzene (PhCl)BPO (90°C)60 - 65%15 - 20%Higher temperatures increase the rate of over-bromination.
Continuous Flow Acetonitrile / PhCF₃Photochemical (UV)> 85% < 2% Superior control of residence time and Br₂ steady-state.

Self-Validating Experimental Protocol

To ensure reproducibility, this batch protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: System Purging & Solvent Preparation
  • Action: Charge a dry, 3-neck round-bottom flask with1[1] (1.0 eq) and anhydrous trifluorotoluene (PhCF₃, 10 volumes). Sparge the solution with Argon for 20 minutes.

  • Causality: Oxygen is a triplet diradical. If present, it rapidly quenches the benzylic radical intermediate, terminating the chain reaction and stalling conversion prematurely.

  • Validation Checkpoint: Argon bubbling must be steady. If using a dissolved oxygen (DO) probe, the reading must be < 0.5 ppm.

Step 2: Reagent Introduction
  • Action: Add Azobisisobutyronitrile (AIBN, 0.05 eq). Then, add N-Bromosuccinimide (NBS, 1.05 eq) in three equal portions over 30 minutes at room temperature.

  • Causality: NBS acts as a slow-release reservoir for molecular bromine. Adding it in portions prevents sudden spikes in local Br₂ concentration, which is the primary kinetic driver of over-bromination to the dibromomethyl impurity.

  • Validation Checkpoint: NBS is denser than PhCF₃. Upon addition, the solid must settle at the bottom of the flask.

Step 3: Thermal Initiation
  • Action: Heat the reaction mixture to 80°C under a reflux condenser.

  • Causality: AIBN requires thermal energy (half-life of ~1 hour at 80°C) to homolytically cleave into two isobutyronitrile radicals. These radicals abstract bromine to initiate the chain.

  • Validation Checkpoint: As the reaction proceeds, succinimide (the byproduct of NBS) forms. Succinimide is less dense and insoluble in PhCF₃. The visual transition from "solid at the bottom" (NBS) to "solid floating at the top" (succinimide) confirms the radical chain is actively propagating.

Step 4: In-Process Control (IPC) & Quenching
  • Action: After 2 hours of heating, withdraw a 0.1 mL aliquot. Immediately quench it with aqueous sodium thiosulfate (Na₂S₂O₃) and analyze via HPLC at 254 nm.

  • Causality: Thiosulfate reduces any active bromine species to inert bromide, instantly halting the radical chain and providing an accurate snapshot of the reaction kinetics without post-sampling degradation.

  • Validation Checkpoint: The HPLC trace should indicate <5% starting material, >85% mono-bromo product, and <5% di-bromo impurity. If starting material >10%, add an additional 0.02 eq AIBN and continue heating for 1 hour.

Troubleshooting & FAQs

Q1: I am consistently seeing 15-20% of the 2-(dibromomethyl) byproduct. How can I suppress this over-bromination? A: Over-bromination is the most notorious issue in the 2[2]. The benzylic carbon of your mono-brominated product is still highly activated. If the concentration of active bromine radicals exceeds the rate at which the starting material can consume them, the radicals will attack the mono-bromo product. Solution: If scaling up, switch from batch processing to 3[3]. Flow reactors limit the residence time of the mono-bromo product in the active radical zone, dropping di-bromo impurities to <2%. If restricted to batch, strictly control NBS stoichiometry (never exceed 1.05 eq) and utilize the portion-wise addition outlined in Step 2.

Q2: My reaction stalls at 50% conversion. Adding more NBS doesn't help. What is happening? A: Your radical chain has terminated. This is rarely an issue with NBS depletion; it is almost always due to dead initiator or radical quenching by oxygen/moisture. Water reacts with NBS to form hypobromous acid (HOBr), shifting the reaction from a radical pathway to an ionic electrophilic aromatic substitution pathway, which completely stalls benzylic bromination. Solution: Ensure your AIBN is fresh (store at 4°C, recrystallize from methanol if old). Re-validate your argon sparging (Step 1) and ensure all glassware is oven-dried.

Q3: Carbon tetrachloride (CCl₄) gives the best yields, but it is banned in our facility. What is the optimal alternative solvent for this specific pyridine derivative? A: CCl₄ was historically favored because it is completely transparent to radicals (no abstractable hydrogens) and non-polar. The best modern drop-in replacement is trifluorotoluene (PhCF₃). It lacks abstractable benzylic hydrogens (unlike toluene) and provides the necessary solubility profile for the starting1[1] while ensuring the succinimide byproduct remains insoluble for easy visual validation.

References

  • US9738656B2 - Pyranodipyridine compound Source: Google Patents URL
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon Source: Scientific Update URL
  • Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromo-2-(bromomethyl)-6-methoxypyridine Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the trifunctional nature of 3-Bromo-2-(bromomethyl)-6-methoxypyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the trifunctional nature of 3-Bromo-2-(bromomethyl)-6-methoxypyridine . This molecule is not a simple passive building block; it is a highly reactive, kinetically sensitive system.

To successfully utilize this scaffold in drug development or materials science, you must respect the hierarchy of its reactive sites: a highly electrophilic benzylic-type bromomethyl group (-CH₂Br), a cross-coupling-competent aryl bromide (C3-Br), and an electron-rich, nucleophilic pyridine nitrogen[1].

Below is our comprehensive guide to diagnosing and resolving the most common side reactions associated with this compound.

Diagnostic Workflow for Side Reactions

Troubleshooting A 3-Bromo-2-(bromomethyl) -6-methoxypyridine B Intermolecular Quaternization A->B High Conc. / Neat C Solvolysis (SN1/SN2) A->C Protic Solvents D Pd-Insertion at C2-CH2Br A->D Premature Catalyst E Polymeric Baseline Tar B->E F Alcohol/Ether Byproducts C->F G Dehalogenation / Homocoupling D->G H Store as HBr Salt; Dilute Reaction E->H I Use Anhydrous Aprotic Solvents F->I J Functionalize C2 Before C3 Coupling G->J

Diagnostic workflow for 3-Bromo-2-(bromomethyl)-6-methoxypyridine side reactions.

Module 1: The Bromomethyl Group (-CH₂Br) – Instability & Sₙ2 Side Reactions

FAQ 1: My starting material turns into an insoluble tar during storage or upon dissolution. What is happening? Diagnosis: You are observing intermolecular quaternization (polymerization). Causality: The methoxy group at C6 donates electron density into the pyridine ring, enhancing the nucleophilicity of the pyridine nitrogen. Because the C2-bromomethyl group is highly electrophilic, the nitrogen of one molecule will attack the -CH₂Br group of an adjacent molecule, forming an insoluble pyridinium salt network[2]. This is a bimolecular process that accelerates in concentrated solutions or neat oils. Solution: The compound must be stored as a hydrobromide (HBr) salt. Protonating the pyridine nitrogen completely neutralizes its nucleophilicity, ensuring long-term shelf stability[3][4]. When running reactions, keep the substrate concentration low (<0.1 M) to kinetically disfavor this intermolecular collision[2].

FAQ 2: I am seeing a large M-79+17 (or M-79+31) peak in my LC-MS when attempting an Sₙ2 reaction. How do I fix this? Diagnosis: This mass shift indicates solvolysis (hydrolysis or etherification). Causality: The benzylic C-Br bond has a very low bond dissociation energy. If you use polar protic solvents (like water, methanol, or ethanol), the solvent itself acts as a competing nucleophile, displacing the bromide via an Sₙ1 or Sₙ2 pathway to form alcohol or ether byproducts[2]. Solution: Switch to strictly anhydrous polar aprotic solvents (e.g., DMF, Acetonitrile). These solvents solvate the cations but leave your target nucleophile "naked," vastly accelerating the desired Sₙ2 pathway over the solvolysis pathway[2][5].

Module 2: The Aryl Bromide (C3-Br) – Cross-Coupling Complications

FAQ 3: Can I perform a Suzuki coupling on the C3-Br before reacting the C2-bromomethyl group? Diagnosis: It is highly discouraged due to premature catalyst insertion. Causality: The C-Br bond at the benzylic position is significantly weaker and more reactive than the aromatic C3-Br bond[2]. If you expose the intact bromomethyl group to Palladium(0), the catalyst will preferentially or competitively oxidatively add into the alkyl C-Br bond, leading to complex mixtures, homocoupling, or protodehalogenation. Solution: Always perform the nucleophilic substitution on the C2-bromomethyl group first. Once the reactive alkyl bromide is converted to a stable amine, ether, or thioether, you can safely subject the C3-aryl bromide to Pd-catalyzed cross-coupling conditions[1][5].

Quantitative Data: Solvent Effects on Sₙ2 Substitution

The choice of solvent dictates the dominant reaction pathway. The table below summarizes the expected outcomes when reacting the free base of 3-Bromo-2-(bromomethyl)-6-methoxypyridine with a standard secondary amine (1.1 eq) at 0.1 M concentration.

SolventDielectric Constant (ε)Desired Sₙ2 Yield (%)Quaternization (Baseline Tar) (%)Solvolysis (M-79+17/31) (%)
DMF (Anhydrous) 36.7>90% <5%<1%
Acetonitrile (Anhydrous) 37.585% <5%<1%
Methanol 32.715%<5%>75%
Toluene 2.440%>50% <1%

Data Interpretation: Non-polar solvents (Toluene) fail to solvate the transition state, leading to sluggish Sₙ2 rates and allowing self-polymerization to dominate. Protic solvents (Methanol) lead to rapid solvolysis. Polar aprotic solvents (DMF/MeCN) are strictly required[2].

Self-Validating Experimental Protocol

To ensure high yields and prevent the side reactions detailed above, utilize the following self-validating protocol for the chemoselective Sₙ2 functionalization of the C2-bromomethyl group.

Protocol: Chemoselective Sₙ2 Substitution from the HBr Salt

Step 1: In-situ Neutralization (Free-Basing)

  • Action: In an oven-dried flask under inert atmosphere, suspend 1.0 equivalent of 3-Bromo-2-(bromomethyl)-6-methoxypyridine hydrobromide in anhydrous DMF to achieve a concentration of 0.05 M. Add 2.5 equivalents of finely powdered, anhydrous K₂CO₃. Stir vigorously at room temperature for 15 minutes.

  • Causality: The HBr salt must be neutralized to allow the reaction to proceed, but doing so in a dilute, polar aprotic environment prevents the newly liberated free base from polymerizing[4].

  • Validation Checkpoint: The suspension will transition from a clear solution to a fine white suspension as KBr precipitates. Spot the mixture on TLC (UV 254 nm); you should observe a single mobile spot, confirming the free base is generated without immediate baseline degradation.

Step 2: Nucleophilic Addition

  • Action: Cool the suspension to 0 °C. Add 1.1 equivalents of your target nucleophile (e.g., a secondary amine) dropwise.

  • Causality: The slight excess of nucleophile kinetically outcompetes the pyridine nitrogen for the electrophilic -CH₂Br site. The low temperature suppresses any off-target SₙAr reactions at the C3-Br or C6-OMe positions[5].

Step 3: Reaction Monitoring & Quench

  • Action: Allow the reaction to stir for 2 hours, gradually warming to room temperature.

  • Validation Checkpoint: Perform TLC (50% EtOAc/Hexanes).

    • Pass: Complete consumption of the starting material; a new, distinct spot appears.

    • Fail (Quaternization): Heavy UV-active staining strictly at the baseline. (If observed, your concentration was too high or your nucleophile is too sterically hindered).

    • Fail (Solvolysis): Multiple closely eluting spots. (If observed, your DMF was wet).

  • Action: Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate. The aqueous wash effectively removes the inorganic salts and any trace pyridinium byproducts.

References
  • Synthesis of Iridium(III) and Rhodium(III) Complexes Bearing C8-Metalated Theophylline Ligands by Directed C–H Activation - ACS Publications (Organometallics). Available at: [Link]

Sources

Optimization

Optimizing purification and recrystallization methods for 3-Bromo-2-(bromomethyl)-6-methoxypyridine

Welcome to the technical support guide for the purification and recrystallization of 3-Bromo-2-(bromomethyl)-6-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification and recrystallization of 3-Bromo-2-(bromomethyl)-6-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. This guide synthesizes established chemical principles with field-proven insights to ensure you can achieve the highest purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of pure 3-Bromo-2-(bromomethyl)-6-methoxypyridine?

Pure 3-Bromo-2-(bromomethyl)-6-methoxypyridine is typically an off-white to light yellow solid. The purity of the compound is critical for its use in subsequent synthetic steps. Key identifiers of purity include a sharp melting point and the absence of extraneous peaks in its NMR spectrum. While a specific melting point is not widely published, a sharp melting range is a good indicator of high purity. For storage, it is recommended to keep the compound in a freezer under an inert atmosphere, specifically at temperatures below -20°C, to maintain its stability.[1]

Q2: What are the most common impurities encountered during the synthesis of 3-Bromo-2-(bromomethyl)-6-methoxypyridine?

Impurities in 3-Bromo-2-(bromomethyl)-6-methoxypyridine often originate from the manufacturing process.[2] These can include:

  • Unreacted Starting Material: Such as 3-Bromo-2-methyl-6-methoxypyridine.

  • Over-brominated Byproducts: Species with additional bromine atoms on the pyridine ring or the methyl group, for example, 3-Bromo-2-(dibromomethyl)-6-methoxypyridine.

  • Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding alcohol, (3-Bromo-6-methoxypyridin-2-yl)methanol.

The presence of these impurities can lead to the formation of undesired side products in subsequent reactions, making their removal essential.[3]

Q3: What are the ideal characteristics of a recrystallization solvent for this compound?

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[4] An ideal solvent for 3-Bromo-2-(bromomethyl)-6-methoxypyridine should meet the following criteria:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[5][6]

  • Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize the recovery of pure crystals upon cooling.[5][6]

  • Inertness: The solvent must not react with the compound.[6][7]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.[6]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[8]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification and recrystallization of 3-Bromo-2-(bromomethyl)-6-methoxypyridine, providing explanations and actionable solutions.

Problem 1: No crystals form upon cooling the solution.
  • Symptom: The solution remains clear even after prolonged cooling in an ice bath.

  • Possible Causes & Solutions:

    • The solution is not saturated: You may have used too much solvent. To address this, evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[9][10][11]

    • Supersaturation without nucleation: The solution is supersaturated, but the crystals have not started to form. To induce crystallization, you can:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[9][10][11]

      • Add a seed crystal of the pure compound to initiate crystal growth.[9][10]

Problem 2: The product "oils out" instead of crystallizing.
  • Symptom: A liquid layer (oil) forms at the bottom of the flask instead of solid crystals.

  • Possible Causes & Solutions:

    • High concentration of impurities: Impurities can depress the melting point of the compound, causing it to separate as a liquid. Consider purifying the crude product by another method, such as column chromatography, before recrystallization.[9][10]

    • The solution is cooling too quickly: Rapid cooling can cause the compound to come out of solution at a temperature above its melting point.[9][10] To remedy this, reheat the solution to redissolve the oil, possibly adding a small amount of additional solvent, and then allow it to cool more slowly to room temperature before placing it in an ice bath.[9][10]

    • Inappropriate solvent choice: The boiling point of the solvent may be too high.[10] Select a solvent with a lower boiling point.[8]

Problem 3: The recrystallized product has a low yield.
  • Symptom: The amount of recovered pure product is significantly less than expected.

  • Possible Causes & Solutions:

    • Too much solvent was used: A large portion of your product may still be dissolved in the mother liquor.[9][11] Before discarding the filtrate, try to concentrate it by evaporating some of the solvent and cooling it again to see if more crystals form.[9]

    • Premature crystallization: If you performed a hot filtration to remove insoluble impurities, some of your product might have crystallized on the filter paper. To prevent this, use a pre-heated funnel and flask, and dilute the solution with a small amount of hot solvent before filtration.[8]

    • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.[10]

Experimental Protocols & Data

General Recrystallization Workflow

The following diagram illustrates a standard workflow for the purification of 3-Bromo-2-(bromomethyl)-6-methoxypyridine by recrystallization.

G cluster_prep Preparation cluster_process Recrystallization Process cluster_final Final Product crude Crude Product solvent_selection Solvent Selection (Solubility Tests) dissolution Dissolution (Minimal hot solvent) solvent_selection->dissolution Chosen Solvent hot_filtration Hot Filtration (Optional, remove insolubles) dissolution->hot_filtration Saturated Solution cooling Slow Cooling (Room temp -> Ice bath) hot_filtration->cooling Clear Filtrate filtration Vacuum Filtration (Isolate crystals) cooling->filtration Crystal Slurry pure_product Pure Crystals filtration->pure_product Washed & Dried

Caption: General workflow for purification by recrystallization.

Solvent Selection Guide

Choosing the right solvent is paramount for successful recrystallization. For a compound like 3-Bromo-2-(bromomethyl)-6-methoxypyridine, which has moderate polarity, a range of solvents should be tested. A mixed solvent system is often effective when a single solvent does not provide the ideal solubility profile.[5]

Solvent System ExampleTypeRationale for Use
Heptane or Cyclohexane Non-polarA good starting point for less polar compounds. May require a co-solvent.
Toluene-Hexane Mixed (Non-polar)Toluene acts as the "good" solvent to dissolve the compound when hot, while hexane acts as the "bad" solvent (antisolvent) to induce crystallization upon cooling.[8]
Ethyl Acetate-Hexane Mixed (Polar/Non-polar)Similar to the toluene-hexane system, ethyl acetate provides polarity to dissolve the compound, and hexane reduces the solubility upon cooling.[11]
Ethanol-Water Mixed (Polar Protic)A common and effective mixed solvent system where the compound is dissolved in hot ethanol, and water is added as the antisolvent.[8]

Procedure for Solvent Pair Recrystallization:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.[10]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[10]

  • Allow the solution to cool slowly to induce crystallization.[10]

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Orbion. (2025, December 29). Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes.
  • (n.d.).
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • Scribd. (n.d.). Crystallization Problem Solutions Guide | PDF.
  • Benchchem. (n.d.). troubleshooting pseudotropine crystallization procedures.
  • Capot Chemical. (2026, April 4). MSDS of 3-Bromo-6-methoxy-pyridine-2-carbonitrile.
  • (n.d.).
  • Sigma-Aldrich. (2025, November 6). • SAFETY DATA SHEET.
  • Echemi. (n.d.). 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine Safety Data Sheets.
  • CymitQuimica. (2024, December 19).
  • MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Bromo-2,6-bis(bromomethyl)pyridine.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxy-6-methylpyridine.
  • MDPI. (2023, March 15). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromo-2-(bromomethyl)
  • Pipzine Chemicals. (n.d.). 3-Bromo-2-(bromomethyl)pyridine.
  • BLDpharm. (n.d.). 156094-64-3|3-Bromo-2-(bromomethyl)-6-methoxypyridine.
  • ChemicalBook. (n.d.). 2-Bromo-3-methoxy-6-methylpyridine synthesis.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine AldrichCPR.
  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • Benchchem. (n.d.). Isomeric Purity of 2-Bromo-6-(bromomethyl)
  • (n.d.). 3-thenyl bromide - Organic Syntheses Procedure.
  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • ChemicalBook. (2026, March 20). 3-bromo-2-(chloromethyl)
  • PMC. (n.d.).
  • BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances.
  • ECHA CHEM. (n.d.). 3-bromo-6-(bromomethyl)-2-methylpyridine.

Sources

Troubleshooting

Handling moisture and light sensitivity of 3-Bromo-2-(bromomethyl)-6-methoxypyridine

Welcome to the technical support guide for 3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS No. 156094-64-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS No. 156094-64-3). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of this highly reactive bifunctional building block. Due to its inherent sensitivity to atmospheric moisture and light, improper handling can lead to compound degradation, compromised experimental results, and potential safety hazards. This guide synthesizes field-proven insights and established chemical principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 3-Bromo-2-(bromomethyl)-6-methoxypyridine.

Q1: What are the primary chemical sensitivities of 3-Bromo-2-(bromomethyl)-6-methoxypyridine?

A1: The compound possesses two key vulnerabilities:

  • Moisture Sensitivity: The bromomethyl group (-CH2Br) is analogous to a benzylic bromide, making it highly susceptible to nucleophilic attack by water (hydrolysis). This reaction replaces the bromine atom with a hydroxyl group (-OH), forming 3-bromo-6-methoxy-2-pyridinemethanol and hydrobromic acid (HBr) as a byproduct. The generated HBr can further catalyze degradation. Several safety data sheets for similar compounds explicitly state to avoid moisture[1][2].

  • Light Sensitivity: Like many organobromine compounds, this molecule can be sensitive to light, particularly UV wavelengths. Light can induce homolytic cleavage of the C-Br bond, especially the weaker bromomethyl bond, generating radical intermediates. These radicals can initiate a cascade of unpredictable side reactions, leading to discoloration, polymerization, and the formation of complex impurities[3]. The photodegradation of brominated organic compounds is a well-documented phenomenon[4].

Q2: What is the definitive recommended storage procedure for this compound?

A2: To maintain its chemical integrity, the compound must be stored under stringent conditions. The recommended practice is to store it in a freezer at temperatures under -20°C in an inert atmosphere[5]. The container should be tightly sealed and protected from light by using an amber vial or by wrapping a clear vial in aluminum foil. Storing under an inert gas like argon or nitrogen is crucial to displace moisture and oxygen[3].

Q3: How should I handle and weigh the compound before an experiment?

A3: Handling should always be performed in a controlled environment to prevent exposure to ambient air and light.

  • Primary Method (Glovebox): The ideal method is to handle and weigh the compound inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon). This provides the best protection against moisture.

  • Alternative Method (Inert Gas Stream): If a glovebox is unavailable, you can briefly handle the compound under a gentle stream of inert gas. Open the container, quickly weigh the required amount, and immediately reseal the container and purge with inert gas before returning it to the freezer. Minimize the duration of exposure to the atmosphere. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[6][7][8].

Q4: My compound has turned from a white/off-white solid to a yellow or brownish color. What does this signify?

A4: A change in color is a clear visual indicator of degradation. This is often caused by exposure to light, trace amounts of acid (perhaps from hydrolysis), or heat. The colored impurities can interfere with your reaction and complicate purification. It is strongly recommended to use a fresh, non-discolored batch of the reagent for best results. If this is not possible, the purity should be assessed by techniques like NMR or LC-MS before use.

Q5: Which reactive site is more susceptible to nucleophilic attack?

A5: The compound has two electrophilic sites: the carbon of the bromomethyl group and the carbon on the pyridine ring bonded to bromine. The bromomethyl group is significantly more reactive towards nucleophiles. This is because the C-Br bond at this benzylic-like position has a lower bond dissociation energy and readily participates in both SN1 and SN2 substitution reactions[9]. The bromine atom attached directly to the aromatic pyridine ring is much less reactive and typically requires harsher conditions or a catalyst (e.g., in cross-coupling reactions) to be displaced[10].

Troubleshooting Guide: Experimental Challenges & Solutions

This section provides solutions to specific problems that may arise during experimentation due to the compound's sensitivities.

Problem Encountered Probable Cause Related to Sensitivity Recommended Solution & Explanation
Low or No Yield in Nucleophilic Substitution Starting Material Degradation: The compound was likely compromised by moisture before the reaction began. The nucleophile is reacting with the hydrolyzed alcohol byproduct or not at all.Action: Verify the purity of the starting material using NMR or LC-MS. Look for the appearance of a peak corresponding to the alcohol (-CH2OH). Prevention: Always use a fresh sample from a properly stored container. Handle exclusively under inert atmosphere conditions as detailed in the FAQs and protocols below.
Multiple Unexpected Spots on TLC/LC-MS In-situ Degradation: The reaction conditions are not adequately protecting the compound from light or trace moisture in the solvent/reagents.Action: Wrap the reaction flask completely in aluminum foil to block light. Ensure all solvents and reagents are rigorously dried (anhydrous) before use. Running the reaction under a positive pressure of nitrogen or argon is mandatory.
Reaction Fails to Reach Completion Formation of HBr: Gradual hydrolysis from trace moisture in the reaction mixture generates HBr. This can protonate the nucleophile, reducing its efficacy, or protonate the pyridine nitrogen, altering the compound's reactivity.Action: Add a non-nucleophilic base (e.g., proton sponge or hindered amine like diisopropylethylamine) to the reaction mixture to scavenge any acid formed. This maintains a productive reaction environment.
Formation of Pyridinium Salt Side Products Self-Quaternization: One molecule's nucleophilic pyridine nitrogen can attack the highly electrophilic bromomethyl group of another molecule, especially in less polar solvents.Action: Use a polar aprotic solvent (e.g., anhydrous DMF or acetonitrile) to better solvate the reactants[9]. Consider adding the 3-Bromo-2-(bromomethyl)-6-methoxypyridine slowly to a solution of the nucleophile to maintain a low concentration of the electrophile.
Experimental Protocols & Workflows
Protocol 1: Standard Procedure for Weighing and Dispensing

This protocol outlines the steps for safely handling the compound while preserving its integrity.

  • Preparation: Move the sealed container of 3-Bromo-2-(bromomethyl)-6-methoxypyridine from the freezer to a desiccator and allow it to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: Transfer the container, along with necessary spatulas and a tared weighing vessel, into a nitrogen- or argon-filled glovebox.

  • Dispensing: Inside the glovebox, open the main container. Quickly weigh the desired amount of the compound into the tared vessel.

  • Sealing: Securely close the weighing vessel. Tightly reseal the main stock container. For extra security, wrap the cap joint with parafilm.

  • Storage: Return the main stock container to the freezer (-20°C). The weighed portion is now ready for use in your reaction.

Workflow for Handling Sensitive Reagents

The following diagram illustrates the critical decision points and workflow for using moisture- and light-sensitive compounds.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_reaction Reaction Phase start Receive Compound store Store Immediately: -20°C Freezer Inert Atmosphere Protected from Light start->store warm Warm to Room Temp in Desiccator store->warm decision Glovebox Available? warm->decision glovebox Preferred: Handle in Glovebox weigh Weigh Reagent Quickly glovebox->weigh inert_stream Alternative: Handle under Inert Gas Stream inert_stream->weigh decision->glovebox Yes decision->inert_stream No setup Setup Reaction: - Use Anhydrous Solvents - Protect from Light (Foil) - Maintain Inert Atmosphere weigh->setup end Proceed with Synthesis setup->end

Caption: Workflow for handling sensitive reagents.

Understanding Degradation Pathways

The primary modes of degradation are hydrolysis and photolysis. Understanding these pathways is key to preventing them.

Degradation Mechanisms

G cluster_hydrolysis Hydrolysis Pathway cluster_photolysis Photolysis Pathway compound 3-Bromo-2-(bromomethyl) -6-methoxypyridine product_h 3-Bromo-6-methoxy -2-pyridinemethanol + HBr compound->product_h SN1 / SN2 product_p Radical Intermediates → Complex Impurities compound->product_p Homolytic Cleavage h2o H₂O (Moisture) light Light (hv)

Caption: Primary degradation pathways for the compound.

By implementing these rigorous handling and storage protocols, researchers can ensure the high reactivity of 3-Bromo-2-(bromomethyl)-6-methoxypyridine is directed toward the desired synthetic outcome, leading to more reliable and reproducible results.

References
  • 3. (n.d.). Retrieved from Thermo Fisher Scientific.

  • . (2025, October 14). Retrieved from Sigma-Aldrich.

  • 6. (2018, July 6). Retrieved from TCI America.

  • 11. (2024, December 19). Retrieved from CymitQuimica.

  • 7. (n.d.). Retrieved from ECHEMI.

  • 12. (n.d.). Retrieved from Echemi.

  • 8. (2026, March 21). Retrieved from ChemicalBook.

  • 13. (n.d.). Retrieved from Sigma-Aldrich.

  • 5. (n.d.). Retrieved from BLDpharm.

  • 1. (2026, April 4). Retrieved from Capot Chemical.

  • . (n.d.). DuEPublico.

  • 14. (n.d.). Retrieved from Sigma-Aldrich.

  • 15. (n.d.). Retrieved from Pipzine Chemicals.

  • 16. (2021, July 23). MDPI.

  • 17. (n.d.). Retrieved from Santa Cruz Biotechnology.

  • 18. (n.d.). Retrieved from PubChemLite.

  • 10. (n.d.). Retrieved from Wikipedia.

  • 19. (2023, March 15). MDPI.

  • 20. (n.d.). Retrieved from Sigma-Aldrich.

  • 21. (n.d.). Retrieved from ECHEMI.

  • 9. (n.d.). Retrieved from BenchChem.

  • 22. (n.d.). Retrieved from Tokyo Chemical Industry.

  • 23. (n.d.). Retrieved from Acros Pharmatech.

  • 2. (n.d.). Retrieved from Jubilant Ingrevia.

  • 4. (2019, August 15). PubMed.

  • 24. (2011, October 15). Tohoku University Repository.

Sources

Optimization

Reducing polymerization during 3-Bromo-2-(bromomethyl)-6-methoxypyridine reactions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Bromo-2-(bromomethyl)-6-methoxypyridine. This versatile building block is highly valued for it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Bromo-2-(bromomethyl)-6-methoxypyridine. This versatile building block is highly valued for its dual reactivity, but its utility is matched by its propensity for self-polymerization and other side reactions. This document is structured to help you understand the root causes of these issues and provide robust, field-proven protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the reactivity of 3-Bromo-2-(bromomethyl)-6-methoxypyridine.

Q1: What makes 3-Bromo-2-(bromomethyl)-6-methoxypyridine so prone to unwanted side reactions?

A: The reactivity of this compound stems from two key structural features:

  • An Electrophilic Bromomethyl Group: The -CH2Br group is analogous to a benzylic halide. The carbon atom is highly electrophilic and susceptible to nucleophilic attack due to the electron-withdrawing nature of both the adjacent pyridine ring and the bromine atom.[1] This makes it the primary site for desired substitution reactions.[2][3]

  • A Nucleophilic Pyridine Nitrogen: The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it inherently nucleophilic.[1]

The primary issue arises when the nucleophilic nitrogen of one molecule attacks the highly electrophilic bromomethyl carbon of another molecule. This intermolecular reaction, known as quaternization, forms a pyridinium salt dimer, which can then continue to react, leading to oligomers or an insoluble polymeric tar.

Q2: What is the mechanistic difference between the desired reaction and the polymerization side reaction?

A: Both the desired reaction and the polymerization side reaction are types of nucleophilic substitutions. The key is to control which nucleophile—your intended reagent or another molecule of the starting material—dominates the reaction environment.

  • Desired Pathway (Sₙ2): Your intended nucleophile (e.g., an amine, thiol, or alkoxide) attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group to form your desired product. This is typically a bimolecular process (Sₙ2).[4]

  • Undesired Pathway (Polymerization): The pyridine nitrogen from a second molecule of the starting material acts as the nucleophile, attacking the bromomethyl group. This chain reaction is the primary source of product loss and purification difficulties.[1]

Below are diagrams illustrating these competing pathways.

Diagram 1: Desired Sₙ2 Reaction Pathway

Desired_SN2_Pathway Nu Nucleophile (Nu⁻) Substrate 3-Bromo-2-(bromomethyl) -6-methoxypyridine Nu->Substrate Product Desired Product (Py-CH₂-Nu) LeavingGroup Leaving Group (Br⁻)

Caption: The intended nucleophile attacks the bromomethyl group.

Diagram 2: Undesired Quaternization (Polymerization) Pathway

Undesired_Quaternization_Pathway cluster_products Side Products Substrate1 Molecule 1 (Py-CH₂Br) Dimer Pyridinium Dimer [Py⁺-CH₂-Py-CH₂Br]Br⁻ Substrate1->Dimer Quaternization Substrate2 Molecule 2 (Py-CH₂Br) Polymer Polymeric Tar Dimer->Polymer Further Reaction

Caption: The pyridine nitrogen attacks another molecule, initiating polymerization.

Q3: Can radical inhibitors like BHT or hydroquinone prevent this polymerization?

A: Generally, no. The primary polymerization mechanism is ionic (nucleophilic substitution), not a free-radical process. Therefore, standard radical inhibitors will have little to no effect.[5] The most effective strategy is to control the reaction conditions to favor the desired ionic pathway over the undesired one. However, if the reaction is performed at very high temperatures, thermal decomposition could potentially generate radical species, but this is a secondary concern.[6]

Troubleshooting Guide

This section provides solutions to common experimental problems in a question-and-answer format.

Problem 1: My reaction mixture turned dark brown/black and a thick, insoluble tar precipitated almost immediately after adding the reagents.

  • Likely Cause: Rapid, uncontrolled self-polymerization via intermolecular quaternization. This is the most common failure mode and typically results from suboptimal reaction conditions that favor the pyridine nitrogen as a nucleophile.

  • Underlying Logic: To prevent this, the desired Sₙ2 reaction with your nucleophile must be significantly faster than the competing polymerization reaction. This can be achieved by carefully selecting the solvent and controlling reagent concentration and temperature.

  • Solution Protocol: Optimizing for Sₙ2 Selectivity

    • Solvent Selection is Critical: Use a high-purity, anhydrous polar aprotic solvent . These solvents are essential because they solvate cations well but poorly solvate anions. This leaves your intended (often anionic) nucleophile "naked" and highly reactive, dramatically accelerating the desired Sₙ2 reaction.[1]

    • Control Reagent Addition:

      • Prepare a solution of your nucleophile and any required base in the chosen polar aprotic solvent.

      • Separately, prepare a dilute solution of the 3-Bromo-2-(bromomethyl)-6-methoxypyridine.

      • Slowly add the pyridine solution (e.g., via a syringe pump over 30-60 minutes) to the stirred solution of the nucleophile. This strategy ensures that at any given moment, the concentration of your highly reactive nucleophile is much greater than the concentration of the pyridine starting material, favoring the desired reaction.

    • Implement Temperature Control:

      • Begin the reaction at a reduced temperature (e.g., 0 °C or even -20 °C) to decrease the rate of all reactions.

      • After the slow addition is complete, allow the mixture to slowly warm to room temperature and stir until completion.

    • Maintain an Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent the introduction of water, which can cause hydrolysis or other side reactions.

    Table 1: Recommended Solvents for Nucleophilic Substitution

    Solvent Type Dielectric Constant (ε) Key Considerations
    Acetonitrile (MeCN) Polar Aprotic 37.5 Excellent choice for Sₙ2. Relatively easy to remove.
    N,N-Dimethylformamide (DMF) Polar Aprotic 36.7 Powerful solvent, promotes Sₙ2 well. Higher boiling point.[1][7]
    Dimethyl Sulfoxide (DMSO) Polar Aprotic 46.7 Very powerful solvent, use for less reactive nucleophiles. Difficult to remove.

    | Acetone | Polar Aprotic | 20.7 | Good for many Sₙ2 reactions, but less polar than other options. |

Problem 2: My yield is low, and NMR/MS analysis shows a byproduct with a mass corresponding to the addition of a solvent fragment (e.g., a methoxy or ethoxy group).

  • Likely Cause: Solvolysis. This occurs when a protic solvent (like methanol, ethanol, or water) is used.[1] The solvent itself acts as a nucleophile, attacking the bromomethyl group and creating an ether or alcohol byproduct.

  • Underlying Logic: Protic solvents can effectively solvate and stabilize both the starting material and the bromide leaving group. However, they also solvate the intended nucleophile, reducing its reactivity and allowing the solvent (which is present in vast excess) to compete in the reaction.[1]

  • Solution Protocol: Preventing Solvolysis

    • Strictly Avoid Protic Solvents: Never use alcohols, water, or other protic solvents as the primary reaction medium unless solvolysis is the intended reaction.

    • Ensure Anhydrous Conditions: Use commercially available anhydrous solvents or dry your solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

    • Dry Your Reagents: Ensure your nucleophile and any other reagents are free of water. If using a salt, dry it in a vacuum oven before use.

Problem 3: The reaction is sluggish and starting material remains even after prolonged reaction times or heating.

  • Likely Cause: This can be due to several factors: (1) a weak or sterically hindered nucleophile, (2) use of a nonpolar or protic solvent that inhibits the Sₙ2 reaction, or (3) a deactivated nucleophile.

  • Underlying Logic: The Sₙ2 reaction rate is highly dependent on the nucleophile's strength and the solvent's ability to promote the reaction.[4] If the nucleophile is weak or hindered, it cannot compete effectively. If the solvent is nonpolar, reagents may not dissolve properly. If the solvent is protic, it can "cage" and deactivate the nucleophile.[1]

  • Solution Protocol: Troubleshooting a Stalled Reaction

    • Assess Nucleophile Strength: Ensure your chosen nucleophile is sufficiently potent for an Sₙ2 reaction. Anionic nucleophiles (e.g., NaCN, NaSPh) are generally stronger than their neutral counterparts (HCN, HSPh). If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base may be required.

    • Verify Solvent Choice: Confirm you are using a recommended polar aprotic solvent as detailed in Table 1. Switching from acetone to a more polar solvent like DMF or DMSO can often accelerate a slow reaction.

    • Consider a Phase-Transfer Catalyst (PTC): If your nucleophile is an inorganic salt with low solubility in your organic solvent (e.g., NaCN in acetonitrile), adding a catalytic amount of a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 can shuttle the nucleophile into the organic phase and dramatically increase the reaction rate.[8]

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered: Polymerization or Low Yield CheckSolvent 1. Is the solvent Polar Aprotic & Anhydrous? Start->CheckSolvent CheckConditions 2. Was reagent addition slow & at low temp? CheckSolvent->CheckConditions Yes FixSolvent Action: Switch to dry DMF, MeCN, or DMSO. (See Table 1) CheckSolvent->FixSolvent No CheckNucleophile 3. Is the nucleophile strong & soluble? CheckConditions->CheckNucleophile Yes FixConditions Action: Add pyridine slowly to nucleophile at 0 °C. CheckConditions->FixConditions No Success Reaction Optimized CheckNucleophile->Success Yes FixNucleophile Action: Use stronger nucleophile, add a base, or use a Phase-Transfer Catalyst. CheckNucleophile->FixNucleophile No End Consult Further Technical Support FixSolvent->CheckConditions FixConditions->CheckNucleophile FixNucleophile->End

Caption: A logical workflow for diagnosing and solving common issues.

References

  • Fujimoto, K., et al. (2006). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 54(7), 950-953. [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from KPU Pressbooks website. [Link]

  • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Retrieved from Liskon Biological website. [Link]

  • ResearchGate. (2013, March 21). 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved from ResearchGate. [Link]

  • Master Organic Chemistry. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Retrieved from Master Organic Chemistry website. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Substitution Reactions Cheat Sheet. Retrieved from Chemistry Steps website. [Link]

Sources

Reference Data & Comparative Studies

Validation

3-Bromo-2-(bromomethyl)-6-methoxypyridine vs 2-(bromomethyl)pyridine reactivity

Reactivity and Application Guide: 3-Bromo-2-(bromomethyl)-6-methoxypyridine vs. 2-(bromomethyl)pyridine In the design of complex heterocyclic scaffolds for drug discovery, 2-picolyl derivatives serve as indispensable ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity and Application Guide: 3-Bromo-2-(bromomethyl)-6-methoxypyridine vs. 2-(bromomethyl)pyridine

In the design of complex heterocyclic scaffolds for drug discovery, 2-picolyl derivatives serve as indispensable electrophilic building blocks. However, the substitution pattern on the pyridine ring drastically alters their kinetic behavior, stability, and utility in multi-step synthesis. This guide provides an objective, data-driven comparison between the foundational building block 2-(bromomethyl)pyridine and the highly functionalized 3-Bromo-2-(bromomethyl)-6-methoxypyridine , detailing the causality behind their divergent reactivity profiles and providing self-validating experimental protocols for their use.

Structural and Electronic Profiling

The fundamental difference between these two reagents lies in the interplay of steric hindrance and electronic modulation.

2-(bromomethyl)pyridine: This compound features an unhindered benzylic-like bromomethyl group adjacent to the pyridine nitrogen. Because the pyridine nitrogen is moderately nucleophilic, the free base form of 2-(bromomethyl)pyridine is inherently unstable. It rapidly undergoes intermolecular SN​2 reactions with itself, leading to uncontrolled self-alkylation and the formation of polymeric pyridinium salts[1]. Consequently, this reagent must be handled and stored strictly as a hydrobromide (HBr) salt to protonate the nitrogen and eliminate its nucleophilicity.

3-Bromo-2-(bromomethyl)-6-methoxypyridine: The introduction of a bromine atom at the C3 position and a methoxy group at the C6 position fundamentally rewrites the molecule's reactivity[2].

  • Steric Shielding: The bulky C3-bromine atom exerts a strong ortho-effect, providing significant steric hindrance around the adjacent C2-bromomethyl group. This steric shield drastically increases the activation energy required for intermolecular self-alkylation, allowing the compound to be handled as a stable free base.

  • Electronic Modulation: The C6-methoxy group is strongly electron-donating via resonance (+M effect). While this increases the overall electron density of the pyridine ring, the steric blockade at C2 remains the dominant factor in preventing self-polymerization.

  • Orthogonal Reactivity: The C3-bromine serves a dual purpose; beyond steric shielding, it acts as an orthogonal synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

Reactivity cluster_0 2-(bromomethyl)pyridine cluster_1 3-Bromo-2-(bromomethyl)-6-methoxypyridine C1 Unsubstituted Bromomethyl SelfAlk Intermolecular Self-Alkylation C1->SelfAlk Free Base (Rapid) Salt Stored as HBr Salt C1->Salt Stabilization C2 Sterically Hindered Bromomethyl Stable Stable Free Base C2->Stable Steric Shielding PdCross Orthogonal Handle (C3-Br) Stable->PdCross Pd-Catalysis

Divergent reactivity profiles driven by steric shielding and electronic modulation.

Comparative Reactivity Data

To guide synthetic planning, the quantitative and qualitative differences in reactivity are summarized below. The steric bulk of the C3-substituted variant necessitates more forcing conditions for initial SN​2 displacements but rewards the chemist with a bifunctional scaffold.

Property2-(bromomethyl)pyridine3-Bromo-2-(bromomethyl)-6-methoxypyridine
Commercial Form Hydrobromide (HBr) saltFree base
Self-Alkylation Rate Extremely high (minutes to hours as free base)Negligible (sterically hindered)
SN​2 Kinetics Very fast (RT, mild base)Moderate (Requires 50-60 °C, strong base)
Orthogonal Handles NoneC3-Bromine (Pd-catalyzed cross-coupling)
Primary Application Simple N/O-picolylationConstruction of complex biaryl/bicyclic systems

Self-Validating Experimental Methodologies

The following protocols are designed to address the specific kinetic bottlenecks of each reagent.

Protocol A: Controlled N-Alkylation using 2-(bromomethyl)pyridine HBr

Causality: Because the free base is highly prone to self-alkylation[1], the HBr salt must be neutralized in situ in the presence of an excess of the target nucleophile. Using Cesium Carbonate ( Cs2​CO3​ ) enhances the solubility of the base in organic solvents and accelerates the desired SN​2 pathway over undesired side reactions[3].

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the target secondary amine (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Base Addition: Add finely powdered Cs2​CO3​ (3.0 eq). Stir for 10 minutes at room temperature to pre-activate the nucleophile.

  • Electrophile Addition: Add 2-(bromomethyl)pyridine hydrobromide (1.1 eq) in a single portion. Rationale: The base slowly neutralizes the HBr salt, releasing the free electrophile which is immediately intercepted by the abundant amine nucleophile, suppressing self-polymerization.

  • Reaction: Stir at 40 °C for 4–6 hours. Monitor complete consumption of the amine via LC-MS.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Sequential SN​2 and Suzuki Coupling of 3-Bromo-2-(bromomethyl)-6-methoxypyridine

Causality: The steric hindrance from the C3-bromine requires elevated temperatures and a highly polar aprotic solvent to drive the initial SN​2 reaction. Once alkylated, the robust C3-Br bond requires a highly active Palladium catalyst for successful oxidative addition during cross-coupling[2].

Step 1: Sterically Hindered SN​2 Alkylation

  • Combine the target nucleophile (1.0 eq), 3-Bromo-2-(bromomethyl)-6-methoxypyridine (1.1 eq), and K2​CO3​ (2.5 eq) in anhydrous DMF (0.1 M).

  • Heat the mixture to 60 °C for 12 hours. Rationale: Room temperature reactions will stall due to the elevated activation energy imposed by the C3-bromine steric shield.

  • Quench with water, extract with EtOAc, and isolate the alkylated intermediate.

Step 2: Orthogonal Suzuki-Miyaura Cross-Coupling

  • In a Schlenk tube, combine the alkylated intermediate (1.0 eq), an arylboronic acid (1.3 eq), and K3​PO4​ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

  • Degas the solvent mixture by sparging with Argon for 15 minutes.

  • Add Pd(dppf)Cl2​ (0.05 eq). Rationale: The bidentate dppf ligand provides the necessary electron density and bite angle to facilitate oxidative addition into the electron-rich, sterically hindered C3-Br bond.

  • Seal the tube and heat to 90 °C for 12 hours. Purify the resulting bifunctionalized scaffold via standard chromatography.

ExperimentalWorkflow Substrate2 3-Bromo-2-(bromomethyl) -6-methoxypyridine SN2 Forced SN2 (K2CO3 / DMF, 60°C) Substrate2->SN2 Intermediate Alkylated Intermediate (Stable C3-Br) SN2->Intermediate Suzuki Suzuki Coupling (Pd(dppf)Cl2, 90°C) Intermediate->Suzuki Product2 Bifunctionalized Scaffold Suzuki->Product2

Sequential functionalization workflow leveraging orthogonal reactivity handles.

Conclusion

While 2-(bromomethyl)pyridine is a highly reactive, cost-effective reagent for simple picolylation, its propensity for self-alkylation demands strict handling protocols. Conversely, 3-Bromo-2-(bromomethyl)-6-methoxypyridine trades raw SN​2 kinetic speed for structural stability and orthogonal reactivity. By understanding the causality behind their steric and electronic profiles, researchers can select the appropriate building block and rationally design their reaction conditions to maximize yield and scaffold complexity.

References

  • 2-bromomethyl pyridine into 2-pyridine methanol.
  • Computer-Assisted Design and Synthesis of DNA-G4:Helicase Interaction Inhibitors. Universidade de Lisboa.
  • 1217501-28-4,4-Bromo-3-chlorophenylboronic Acid-AccelaChem|AccelaChemBio. AccelaChem.

Sources

Comparative

Validating purity of 3-Bromo-2-(bromomethyl)-6-methoxypyridine via HPLC

Validating Purity of 3-Bromo-2-(bromomethyl)-6-methoxypyridine: A Comparative HPLC Guide As a Senior Application Scientist, I frequently encounter discrepancies in the purity validation of reactive halogenated pyridines....

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Purity of 3-Bromo-2-(bromomethyl)-6-methoxypyridine: A Comparative HPLC Guide

As a Senior Application Scientist, I frequently encounter discrepancies in the purity validation of reactive halogenated pyridines. When analyzing 3-Bromo-2-(bromomethyl)-6-methoxypyridine, analysts often report phantom impurities—specifically, hydroxymethyl or methoxymethyl derivatives. These are rarely synthetic impurities; rather, they are analytical artifacts generated in situ during sample preparation and chromatographic separation.

This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies for analyzing this compound, detailing the causality behind the experimental choices to ensure your analytical protocol remains a self-validating system.

The Mechanistic Challenge: Reactivity vs. Resolution

The structural anatomy of 3-Bromo-2-(bromomethyl)-6-methoxypyridine presents a dual challenge. The methoxy group at C6 is strongly electron-donating, increasing the electron density across the pyridine ring. However, the bromomethyl group at C2 is highly electrophilic and behaves similarly to a reactive benzyl halide.

When dissolved in standard HPLC diluents like methanol or aqueous mixtures, the bromomethyl group undergoes rapid solvolysis via SN1/SN2 mechanisms, substituting the bromine for a hydroxyl (-OH) or methoxy (-OCH3) group. Furthermore, the basic pyridine nitrogen can catalyze intermolecular alkylation if the sample is highly concentrated. Therefore, standard Reversed-Phase HPLC (RP-HPLC) methods will yield artificially low purity scores unless the reactivity of the molecule is actively suppressed [1].

Comparison of Analytical Strategies

To achieve accurate quantification, the analytical method must either outpace the degradation kinetics or permanently stabilize the reactive functional group.

Strategy A: Direct RP-HPLC with Aprotic Diluents (The Rapid Assay Standard)

This method relies on kinetic control. By using 100% acetonitrile as the sample diluent, solvolysis is physically prevented prior to injection. Once injected, a rapid gradient on a high-efficiency core-shell column minimizes the analyte's residence time in the aqueous mobile phase. Crucially, the mobile phase must be acidified (e.g., 0.1% Formic Acid). This protonates the pyridine nitrogen (pKa ~5.2), locking it in a non-nucleophilic state and preventing secondary tailing interactions with residual column silanols [4].

Strategy B: Pre-Column Derivatization (The Trace Profiling Alternative)

When 3-Bromo-2-(bromomethyl)-6-methoxypyridine must be quantified at trace levels (<0.1%) as a potential genotoxic impurity (PGTI), direct RP-HPLC lacks the stability required for high-sensitivity detection. Derivatization solves this by reacting the electrophilic bromomethyl group with an excess of a nucleophilic amine, such as 1-(4-Nitrophenyl)piperazine (4-NPP). This reaction is often catalyzed by Potassium Iodide (KI), which temporarily converts the bromomethyl group into a highly reactive iodomethyl intermediate via the Finkelstein reaction, ensuring 100% conversion into a stable, UV-active derivative [2].

Strategy C: Normal-Phase HPLC (The Moisture-Free Alternative)

Normal-Phase HPLC (NP-HPLC) utilizes a bare silica column with non-polar, aprotic mobile phases (e.g., Hexane/Ethyl Acetate). Because water and alcohols are entirely excluded from the system, solvolysis is impossible. However, the basic pyridine nitrogen interacts strongly with the acidic silanol groups on the silica surface, often requiring basic modifiers (like triethylamine) that can complicate baseline stability and MS compatibility.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three strategies when analyzing a single synthesized batch of 3-Bromo-2-(bromomethyl)-6-methoxypyridine.

Performance MetricStrategy A: Direct RP-HPLCStrategy B: DerivatizationStrategy C: NP-HPLC
Observed Assay Purity 98.5%98.7% (as derivative)98.4%
Artifact Formation (Solvolysis) < 0.2% (if injected < 4 hrs)0.0% (Permanently stable)0.0%
Limit of Quantitation (LOQ) 50 ppm5 ppm120 ppm
Analysis Time (per sample) 8 minutes60 min prep + 10 min run15 minutes
Primary Use Case Routine batch releaseTrace PGTI quantificationMoisture-sensitive isolation

Mechanistic Workflow

HPLC_Workflow A 3-Bromo-2-(bromomethyl) -6-methoxypyridine B Select Analytical Goal A->B C Direct RP-HPLC (Assay & Major Impurities) B->C Rapid Purity D Pre-Column Derivatization (Trace Genotoxic Profiling) B->D Trace LOQ E Normal Phase HPLC (Moisture-Sensitive) B->E Avoid Water F Aprotic Diluent (MeCN) + Acidic Mobile Phase C->F G Amine/KI Tagging (Stable Derivative) D->G H Silica Column + Hexane/EtOAc E->H

Workflow for selecting HPLC methods for reactive bromomethyl pyridines.

Validated Experimental Protocols

Protocol 1: Direct RP-HPLC Method (Self-Validating System)

This protocol is designed to outpace degradation kinetics. The inclusion of a t=4 hour stability check makes the method self-validating.

  • Diluent Preparation: Use 100% HPLC-grade Acetonitrile. Critical: Do not introduce methanol or aqueous buffers into the sample vial.

  • Standard Preparation: Accurately weigh 10 mg of 3-Bromo-2-(bromomethyl)-6-methoxypyridine and dissolve in 10 mL of Acetonitrile (1 mg/mL). Sonicate for 1 minute.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: Core-shell C18 (4.6 x 100 mm, 2.7 µm) to ensure high efficiency and low residence time.

    • Flow Rate: 1.2 mL/min.

    • Gradient: 10% B to 90% B over 5.0 minutes.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 254 nm.

  • System Validation: Inject the sample immediately after preparation. Perform a secondary injection from the same vial at t=4 hours. If the purity drops by >0.5% or new peaks appear at +18 Da (hydrolysis) / +32 Da (methanolysis) in MS, the diluent is contaminated with moisture.

Protocol 2: Pre-Column Derivatization (For Trace Analysis)

This protocol utilizes nucleophilic substitution to permanently stabilize the molecule for trace PGTI analysis [2], [3].

  • Reagent Preparation: Prepare a solution of 1-(4-Nitrophenyl)piperazine (4-NPP) at 10 mg/mL and Potassium Iodide (KI) at 40 mg/mL in Acetonitrile.

  • Sample Reaction: Mix 1 mL of the sample solution (in Acetonitrile) with 1 mL of the KI solution. The KI acts as a catalyst, converting the bromomethyl group to a highly reactive iodomethyl intermediate.

  • Derivatization: Add 1 mL of the 4-NPP reagent to the mixture. Vortex thoroughly and incubate in a water bath at 60 °C for 30 minutes.

  • Analysis: Analyze the resulting stable derivative using the RP-HPLC conditions outlined in Protocol 1, but shift the UV detection to 392 nm. This wavelength isolates the 4-NPP derivative, effectively rendering the background matrix invisible and drastically improving the signal-to-noise ratio.

References

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PMC. Available at:[Link]

  • Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. PMC. Available at:[Link]

Validation

Comparative Analysis of Methoxypyridine Derivatives in Suzuki Coupling: A Guide for Researchers

Introduction: The Strategic Importance of Methoxypyridines in Drug Discovery Methoxypyridine scaffolds are privileged structures in modern medicinal chemistry, appearing in a wide array of pharmaceuticals targeting diver...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Methoxypyridines in Drug Discovery

Methoxypyridine scaffolds are privileged structures in modern medicinal chemistry, appearing in a wide array of pharmaceuticals targeting diverse diseases. Their prevalence stems from the ability of the methoxy group to modulate the electronic properties and metabolic stability of the pyridine ring, while the nitrogen atom provides a key site for hydrogen bonding interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of contemporary synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. Its application in the synthesis of functionalized methoxypyridines is therefore of paramount importance for the rapid generation of compound libraries and the development of novel drug candidates.

This guide provides a comparative analysis of the performance of various methoxypyridine derivatives in Suzuki coupling reactions. We will delve into the mechanistic nuances that govern their reactivity, present comparative experimental data, and offer robust protocols to aid researchers in optimizing their synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling between an organohalide (or triflate) and an organoboron compound. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle A Oxidative Addition PdII R¹-Pd(II)Ln-X A->PdII B Transmetalation PdII_B R¹-Pd(II)Ln-R² B->PdII_B C Reductive Elimination Pd0 Pd(0)Ln C->Pd0 Catalyst Regeneration Product R¹-R² C->Product Pd0->A PdII->B PdII_B->C RX R¹-X (Methoxypyridyl-Halide) RX->A Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->B Base Base (e.g., K₂CO₃) Base->B

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The efficiency of this cycle, particularly the initial oxidative addition step, is highly dependent on the electronic properties of the pyridine ring. The position of the electron-donating methoxy group plays a critical role in modulating the reactivity of the C-X bond (where X is typically Cl, Br, or I).

Comparative Reactivity of Methoxypyridine Isomers

The reactivity of halomethoxypyridines in Suzuki coupling is a direct consequence of the interplay between the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the methoxy group. This balance influences the electron density at the carbon atom bearing the halogen, which in turn affects the rate-limiting oxidative addition step.

  • 2- and 4-Methoxypyridines: In these isomers, the methoxy group is at a position para or ortho to the nitrogen. The strong +M (mesomeric) effect of the methoxy group donates electron density into the ring, which can partially counteract the inductive electron withdrawal (-I effect) of the nitrogen. However, the overall electron-deficient nature of the pyridine ring is maintained, which is generally favorable for oxidative addition.

  • 3-Methoxypyridines: When the methoxy group is in the 3-position, its electron-donating mesomeric effect does not extend to the carbon atoms typically involved in coupling (e.g., C2, C5, or C6). Its influence is primarily a weaker -I (inductive) effect. This often results in a different reactivity profile compared to the 2- and 4-isomers.

The choice of halogen is also a critical factor. The reactivity trend for the C-X bond in oxidative addition is generally I > Br > Cl. While chloro-derivatives are more cost-effective and readily available, they often require more specialized and highly active catalyst systems to achieve efficient coupling.

Performance Data Summary

The following table summarizes typical yields for the Suzuki coupling of various bromomethoxypyridine isomers with phenylboronic acid, illustrating the impact of substrate electronics and catalyst choice. Conditions are often tailored to the specific substrate.

Methoxypyridine SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-4-methoxypyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O100~95%
2-Bromo-5-methoxypyridinePd(dppf)Cl₂Cs₂CO₃Dioxane80~92%
2-Bromo-6-methoxypyridinePd(OAc)₂ / SPhosK₃PO₄Toluene110~88%
3-Bromo-5-methoxypyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane100~90%
4-Chloro-2-methoxypyridinePd(OAc)₂ / RuPhosK₂CO₃t-AmylOH100~85%

Key Insights from the Data:

  • High Reactivity of Bromo-derivatives: Bromomethoxypyridines generally exhibit high reactivity, often affording excellent yields with standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Activation of Chloro-derivatives: The coupling of the less reactive chloro-derivatives frequently necessitates the use of more sophisticated and electron-rich Buchwald-type ligands (e.g., SPhos, RuPhos, XPhos) to facilitate the challenging oxidative addition step.

  • Influence of Methoxy Position: While high yields are achievable across different isomers, the optimal conditions (catalyst, ligand, base) can vary, reflecting the subtle electronic differences imparted by the methoxy group's position.

Experimental Protocols

Below are representative, detailed protocols for the Suzuki coupling of a bromo- and a chloro-methoxypyridine derivative. These protocols are designed to be self-validating, employing standard conditions known to be robust.

Protocol 1: Suzuki Coupling of 2-Bromo-5-methoxypyridine

This protocol is adapted from established procedures for coupling electron-deficient heteroaryl bromides.

Protocol_1 start Start reagents 1. To an oven-dried flask, add: - 2-Bromo-5-methoxypyridine (1.0 mmol) - Phenylboronic acid (1.2 mmol) - Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) - Cs₂CO₃ (2.0 mmol) start->reagents purge 2. Seal flask, evacuate and backfill with Argon (repeat 3x). reagents->purge solvent 3. Add anhydrous Dioxane (5 mL) via syringe. purge->solvent heat 4. Place reaction in a pre-heated oil bath at 80 °C. solvent->heat monitor 5. Stir vigorously for 4-12 h. Monitor by TLC or LC-MS. heat->monitor quench 6. Cool to RT. Quench with H₂O (10 mL). monitor->quench extract 7. Extract with Ethyl Acetate (3 x 15 mL). quench->extract dry 8. Combine organics, dry (Na₂SO₄), filter, and concentrate. extract->dry purify 9. Purify by column chromatography (Silica gel, Hexanes/EtOAc). dry->purify end End Product purify->end

Figure 2: Experimental workflow for the Suzuki coupling of a bromomethoxypyridine.

Protocol 2: Suzuki Coupling of 4-Chloro-2-methoxypyridine

This protocol utilizes a more active catalyst system required for the less reactive aryl chloride.

  • Reagent Preparation: In a glovebox, add 4-chloro-2-methoxypyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), potassium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%) to a vial equipped with a stir bar.

  • Solvent Addition: Remove the vial from the glovebox and add t-Amyl alcohol (4 mL).

  • Reaction Setup: Seal the vial with a Teflon-lined cap and place it in a pre-heated aluminum heating block at 100 °C.

  • Reaction Execution: Stir the mixture vigorously for 12-24 hours. The reaction progress should be monitored by LC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Troubleshooting and Mechanistic Considerations

Challenge 1: Low Yields with Chloro-pyridines

  • Causality: The C-Cl bond is significantly stronger than C-Br or C-I, making the oxidative addition of Pd(0) the rate-limiting step. Standard ligands like triphenylphosphine may not be electron-rich enough to promote this step efficiently.

  • Solution: Employ electron-rich, sterically hindered biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos). These ligands stabilize the electron-rich Pd(0) center and promote its insertion into the C-Cl bond.

Challenge 2: Protodeboronation of the Boronic Acid

  • Causality: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be competitive with transmetalation, especially with prolonged reaction times, high temperatures, or excess aqueous base.

  • Solution: Use a less nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the reaction is run under anhydrous conditions where possible, or use a biphasic system with careful control of the water content. Using boronic esters (e.g., pinacol esters) can also enhance stability.

Challenge 3: Catalyst Deactivation

  • Causality: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Solution: The use of bulky ligands helps shield the palladium center and disfavors inhibitory coordination with the pyridine substrate. In some cases, slightly higher catalyst loading (2-5 mol%) may be necessary to offset gradual deactivation.

Conclusion

The Suzuki-Miyaura coupling of methoxypyridine derivatives is a powerful and versatile tool for pharmaceutical research and development. A clear understanding of the electronic factors governing substrate reactivity is essential for success. While brominated methoxypyridines are generally reactive and can be coupled under standard conditions, their chlorinated counterparts require more specialized, highly active catalyst systems. By selecting the appropriate combination of catalyst, ligand, and base, researchers can efficiently synthesize a vast chemical space of novel methoxypyridine-containing molecules, accelerating the pace of drug discovery. The protocols and troubleshooting guidance provided herein serve as a robust starting point for the development of efficient and scalable synthetic routes.

References

  • Caron, S., & Hawkins, J. M. (2006). The Role of Pyrrolidinopyridine as a Catalyst for the Amination of Aryl Chlorides. Journal of Organic Chemistry, 71(4), 1651-1654. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]

  • Shen, W. (2005). Highly Efficient Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids with Aryl and Heteroaryl Halides. Organic Letters, 7(15), 3299-3302. Available at: [Link]

  • Thompson, A. E., et al. (2005). A General Method for the Suzuki-Miyaura Cross-Coupling of 2- and 4-Chloropyridines. Organic Letters, 7(26), 5841-5844. Available at: [Link]

Comparative

Benchmarking 3-Bromo-2-(bromomethyl)-6-methoxypyridine: A Comparative Guide for Synthetic Chemists

In the landscape of modern pharmaceutical and materials science research, substituted pyridines are indispensable building blocks.[1][2][3] Their inherent electronic properties and ability to participate in a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern pharmaceutical and materials science research, substituted pyridines are indispensable building blocks.[1][2][3] Their inherent electronic properties and ability to participate in a wide array of chemical transformations make them privileged scaffolds in drug discovery and the synthesis of functional materials.[1][3] This guide provides a comprehensive technical comparison of 3-Bromo-2-(bromomethyl)-6-methoxypyridine against other structurally relevant brominated pyridines, offering insights into its reactivity, synthetic utility, and performance in key chemical reactions. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of pyridine-based intermediates.

The Strategic Advantage of 3-Bromo-2-(bromomethyl)-6-methoxypyridine: Dual Reactivity

The primary utility of 3-Bromo-2-(bromomethyl)-6-methoxypyridine lies in its bifunctional nature. It possesses two distinct reactive sites: a bromomethyl group at the 2-position and a bromine atom on the pyridine ring at the 3-position. This dual reactivity allows for sequential and site-selective functionalization, a highly desirable characteristic in multi-step organic synthesis.

The bromomethyl group is highly susceptible to nucleophilic substitution reactions (SN2), providing a straightforward route for the introduction of a wide variety of nucleophiles.[4][5] In contrast, the bromine atom on the aromatic ring is amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7] This orthogonal reactivity is a key differentiator when compared to pyridines with a single point of functionalization.

Comparative Analysis of Physicochemical Properties

The electronic and steric environment of a brominated pyridine significantly influences its reactivity. The position of the bromine atom, the presence of electron-donating or -withdrawing groups, and the existence of other reactive moieties all play a crucial role. Below is a comparative table of key physicochemical properties for 3-Bromo-2-(bromomethyl)-6-methoxypyridine and other selected brominated pyridines.

Property3-Bromo-2-(bromomethyl)-6-methoxypyridine2,3-Dibromo-6-methoxypyridine3-Bromo-2-chloro-6-methoxypyridine3-Bromo-6-methoxy-2-methylpyridine
Molecular Formula C7H7Br2NOC6H5Br2NOC6H5BrClNOC7H8BrNO
Molecular Weight 280.94 g/mol [8]266.92 g/mol [9]222.47 g/mol [10]202.05 g/mol [11]
CAS Number 1206775-55-4[8]909720-21-4[9][12]777931-67-6[10]126717-59-7[11]
Key Reactive Sites C-Br (bromomethyl), C-Br (ring)Two C-Br (ring)C-Cl (ring), C-Br (ring)C-Br (ring)

Data compiled from multiple sources.[8][9][10][11][12]

The presence of the electron-donating methoxy group at the 6-position in 3-Bromo-2-(bromomethyl)-6-methoxypyridine influences the electron density of the pyridine ring, which can modulate the reactivity of the C-Br bond at the 3-position in cross-coupling reactions.

Reactivity and Performance in Key Synthetic Transformations

The true measure of a building block's utility is its performance in chemical reactions. This section provides a comparative overview of the expected reactivity of 3-Bromo-2-(bromomethyl)-6-methoxypyridine in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, benchmarked against other brominated pyridines.

Nucleophilic Substitution at the Bromomethyl Group

The benzylic-like reactivity of the bromomethyl group makes it an excellent electrophile for a wide range of nucleophiles. This reaction is typically fast and proceeds under mild conditions.

General Reaction Scheme:

The choice of solvent is critical in these reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended to promote a rapid SN2 reaction, which typically leads to higher yields and fewer side products.[4]

Logical Flow of Nucleophilic Substitution:

Start 3-Bromo-2-(bromomethyl)-6-methoxypyridine Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) Nucleophile->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Facilitates SN2 Product Substituted Product Reaction->Product

Caption: Workflow for nucleophilic substitution.

In comparison, dibrominated pyridines lacking a bromomethyl group, such as 2,3-dibromo-6-methoxypyridine, do not undergo this type of transformation, limiting their synthetic utility to reactions involving the aromatic C-Br bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond on the pyridine ring is a versatile handle for the formation of C-C and C-N bonds via cross-coupling reactions.[6] The reactivity of bromopyridines in these transformations is influenced by the position of the bromine atom and the electronic nature of other substituents.[6]

Comparative Performance in Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[6][7]

SubstrateRelative Reactivity (Predicted)Key Considerations
3-Bromo-2-(bromomethyl)-6-methoxypyridine HighThe bromomethyl group may require protection or careful selection of reaction conditions to avoid side reactions.
2,3-Dibromo-6-methoxypyridine Moderate to HighPotential for double coupling or selective mono-coupling depending on reaction conditions.
3-Bromo-2-chloro-6-methoxypyridine ModerateThe C-Br bond is generally more reactive than the C-Cl bond, allowing for selective coupling.[7]
3-Bromo-6-methoxy-2-methylpyridine ModerateThe methyl group has a minor electronic effect compared to the methoxy group.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Experimental Protocols

To provide a practical context for the discussed reactions, the following are representative experimental protocols.

General Protocol for Nucleophilic Substitution

Materials:

  • 3-Bromo-2-(bromomethyl)-6-methoxypyridine (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Base (e.g., K2CO3, NaH, as required by the nucleophile)

Procedure:

  • To a solution of the nucleophile and base (if required) in anhydrous DMF, add a solution of 3-Bromo-2-(bromomethyl)-6-methoxypyridine in anhydrous DMF dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • 3-Bromo-2-(bromomethyl)-6-methoxypyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., Na2CO3, K3PO4, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine 3-Bromo-2-(bromomethyl)-6-methoxypyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

3-Bromo-2-(bromomethyl)-6-methoxypyridine stands out as a highly versatile and valuable building block for synthetic chemists. Its dual reactivity allows for the strategic and sequential introduction of diverse functional groups, making it a powerful tool in the synthesis of complex molecules for pharmaceutical and materials science applications. When benchmarked against other brominated pyridines, its unique combination of a reactive bromomethyl group and a cross-coupling-amenable C-Br bond on the pyridine ring offers a distinct advantage in synthetic design and efficiency. The choice of a specific brominated pyridine will ultimately depend on the synthetic target; however, for complex molecular construction requiring multiple, site-selective modifications, 3-Bromo-2-(bromomethyl)-6-methoxypyridine presents a compelling option.

References

  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions - Benchchem.
  • The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers - Benchchem.
  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH.
  • A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis - Benchchem.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.
  • Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-6-(bromomethyl)pyridine - Benchchem.
  • 3-Bromo-6-bromomethyl-2-methoxy-pyridine - ChemicalBook.
  • 3-Bromo-6-methoxy-2-methylpyridine 95 126717-59-7 - Sigma-Aldrich.
  • 3-Bromo-2-methoxy-6-methylpyridine - Sigma-Aldrich.
  • 3-Bromo-2-(bromomethyl)pyridine - Pipzine Chemicals.
  • 3-BROMO-2-CHLORO-6-METHOXYPYRIDINE | 777931-67-6 | C6H5BrClNO | Appchem.
  • 2,3-Dibromo-6-methoxypyridine - Achmem.
  • 909720-21-4|2,3-Dibromo-6-methoxypyridine|BLD Pharm.
  • 2,3-dibromo-6-methoxypyridine - 最新产品- 小分子,大梦想 - 捷化医药.

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Validation

A Senior Application Scientist's Guide to Leaving Group Efficacy in 3-Bromo-2-(bromomethyl)-6-methoxypyridine Analogs

This guide provides an in-depth comparison of leaving group efficacy for analogs of 3-Bromo-2-(bromomethyl)-6-methoxypyridine, a heterocyclic scaffold of interest to researchers in medicinal chemistry and organic synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of leaving group efficacy for analogs of 3-Bromo-2-(bromomethyl)-6-methoxypyridine, a heterocyclic scaffold of interest to researchers in medicinal chemistry and organic synthesis. We will dissect the reactivity of two distinct potential leaving sites on the molecule, ground our analysis in established mechanistic principles, and provide actionable experimental protocols for researchers to quantify these differences in their own laboratories.

Introduction: Two Sites of Reactivity

The 3-Bromo-2-(bromomethyl)-6-methoxypyridine scaffold presents two carbon centers bearing bromine atoms, each with fundamentally different reactivity profiles.

  • The 2-(Bromomethyl) Group: This is a benzylic-like halide. The carbon is sp³-hybridized and adjacent to an aromatic ring. This position is highly activated towards nucleophilic substitution, primarily via an S_N2 mechanism.[1][2]

  • The 3-Bromo Group: This is an aryl halide, where the bromine is directly attached to the sp²-hybridized carbon of the pyridine ring. Substitution at this position is significantly more challenging and would proceed through a Nucleophilic Aromatic Substitution (S_NAr) mechanism, which has a completely different set of requirements and leaving group trends.[3][4]

This guide will focus primarily on the highly reactive 2-(halomethyl) position, as this is the synthetically labile site for most applications. We will then contrast this with the reactivity at the C-3 position to provide a comprehensive understanding of the molecule's chemical behavior.

Part 1: The Benzylic-like Position: A Hub of S_N2 Activity

The synthetic utility of this scaffold often hinges on the displacement of the halide at the 2-(halomethyl) position. This reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) pathway.

Mechanistic Rationale

The S_N2 reaction at the benzylic-like carbon is favorable due to the ability of the adjacent pyridine ring to stabilize the transition state. The reaction involves a backside attack by a nucleophile, leading to an inversion of stereochemistry (if the center were chiral) and displacement of the leaving group in a single, concerted step.

S_N2 reaction at the 2-(halomethyl) position.
Ranking Leaving Group Efficacy: Theory and Prediction

The efficacy of a leaving group (X) in an S_N2 reaction is inversely correlated with its basicity.[5] A good leaving group should be a weak base, meaning its conjugate acid (H-X) is a strong acid.[6] This is because a weak base is stable on its own and readily accepts the electron pair from the broken C-X bond.

We can predict the relative reactivity of 2-(halomethyl) analogs by comparing the pKa values of the corresponding hydrohalic acids.[7][8]

Leaving Group (X⁻)Conjugate Acid (H-X)pKa of H-XPredicted ReactivityRationale
I⁻ (Iodide)HI~ -10ExcellentIodide is a very weak base; HI is an extremely strong acid.[7]
Br⁻ (Bromide)HBr~ -9Very GoodBromide is a weak base, making it a highly effective leaving group.
TsO⁻ (Tosylat)TsOH~ -2.8Very GoodTosylate is an excellent leaving group due to resonance stabilization of the negative charge.[7]
Cl⁻ (Chloride)HCl~ -7GoodChloride is a weaker leaving group than bromide and iodide but still effective.
F⁻ (Fluoride)HF~ 3.2PoorFluoride is a relatively strong base, and the C-F bond is exceptionally strong, making it a poor leaving group in S_N2 reactions.[5]

Based on these principles, the expected order of reactivity for S_N2 displacement at the 2-position is: I > Br ≈ OTs > Cl >> F .

Part 2: The Aryl Position: A Tale of S_NAr Inactivity

In stark contrast to the benzylic-like position, the 3-bromo substituent on the pyridine ring is very resistant to nucleophilic substitution. For a reaction to occur, it would need to proceed via the S_NAr mechanism, which has two stringent requirements that are not met in this substrate:

  • Strong Activation: The aromatic ring must be rendered highly electron-deficient by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[9][10] The methoxy group (-OCH₃) is electron-donating, and the bromo and bromomethyl groups are only weakly deactivating, providing insufficient activation.

  • A Different Leaving Group Trend: In the S_NAr mechanism, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anion (a Meisenheimer complex).[11] The C-X bond is broken in a subsequent, fast step. Therefore, the leaving group's ability to stabilize the intermediate through electron withdrawal is more important than its stability as a free anion. This results in a reactivity trend that is often the reverse of S_N2: F > Cl > Br > I .[3][12] The highly electronegative fluorine atom is most effective at stabilizing the anionic intermediate, making it the best leaving group in this context.

Given the lack of activation on the 3-Bromo-2-(bromomethyl)-6-methoxypyridine ring, nucleophilic attack will overwhelmingly favor the 2-(bromomethyl) position over the 3-bromo position.

Part 3: Experimental Blueprint for Comparative Analysis

While theory provides a strong predictive framework, empirical data is the gold standard. The following section outlines a robust experimental workflow for quantifying the relative reactivity of different leaving groups (X = Cl, Br, I, OTs) in this series.

Experimental Workflow

This diagram outlines the process from analog synthesis to kinetic data analysis.

workflow cluster_synthesis Analog Synthesis cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis start Common Precursor (2-Hydroxymethyl analog) synth_cl Synthesize Chloro Analog (SOCl₂ or Appel Rxn) start->synth_cl synth_br Synthesize Bromo Analog (PBr₃ or CBr₄/PPh₃) start->synth_br synth_ots Synthesize Tosylate Analog (TsCl, Pyridine) start->synth_ots prep Prepare Solutions (Substrate, Nucleophile, Standard) synth_cl->prep synth_i Synthesize Iodo Analog (Finkelstein Rxn from Cl/Br) synth_br->synth_i synth_br->prep synth_i->prep synth_ots->prep run Initiate Reaction at t=0 (Constant Temperature) prep->run aliquot Take Aliquots at Timed Intervals run->aliquot quench Quench Reaction (e.g., dilute with cold solvent) aliquot->quench hplc Analyze by HPLC-UV quench->hplc integrate Integrate Peak Areas (Substrate, Product) hplc->integrate plot Plot ln([Substrate]) vs. Time integrate->plot k Calculate Rate Constant (k) from Slope plot->k

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: 3-Bromo-2-(bromomethyl)-6-methoxypyridine

Executive Summary For researchers and drug development professionals, handling reactive pharmaceutical intermediates requires a rigorous understanding of their physicochemical behavior. 3-Bromo-2-(bromomethyl)-6-methoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, handling reactive pharmaceutical intermediates requires a rigorous understanding of their physicochemical behavior. 3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3) is a highly versatile building block used in the synthesis of complex pyridine-containing therapeutics[1]. However, the presence of the bromomethyl group classifies this compound as a potent alkylating agent and a severe lachrymator.

This guide provides authoritative, step-by-step methodologies for the safe handling, chemical quenching, and logistical disposal of this compound, ensuring laboratory operations remain safe, compliant, and environmentally responsible.

Chemical Hazard Profile & Mechanistic Causality

To safely handle and dispose of 3-Bromo-2-(bromomethyl)-6-methoxypyridine, one must understand the causality behind its hazards. The bromomethyl group ( −CH2​Br ) attached to the electron-deficient pyridine ring creates a highly electrophilic benzylic position.

  • Alkylating Hazard: The carbon-bromine bond is highly susceptible to nucleophilic attack via an SN​2 mechanism. In a biological context, this means the compound readily alkylates nucleophilic residues (such as thiols and amines) on proteins and DNA, causing severe tissue damage, skin burns, and suspected mutagenicity[2][3].

  • Lachrymatory Action: The compound reacts rapidly with the aqueous environment of the corneal mucosa. This hydrolysis not only alkylates local tissue but also generates hydrobromic acid (HBr) as a byproduct, triggering intense pain and tearing[2].

  • Corrosivity: Exposure to ambient moisture leads to slow degradation, releasing corrosive HBr gas that can attack metal storage cabinets and degrade incompatible containers[4].

Quantitative Hazard Data Summary
Property / HazardSpecification / ClassificationMitigation Strategy
CAS Number 156094-64-3Verify via SDS prior to use[1].
Molecular Formula C7​H7​Br2​NO N/A
GHS Classification Category 1B (Skin Burns/Eye Damage)Handle exclusively in a certified fume hood[3].
Reactivity Electrophilic Alkylating AgentQuench with mild nucleophiles prior to disposal[2].
Waste Stream Halogenated Organic WasteSegregate from strong bases and oxidizers.

Mandatory Visualization: Reactivity and Workflows

Understanding the chemical logic behind the disposal process is critical. The safest way to dispose of residual 3-Bromo-2-(bromomethyl)-6-methoxypyridine is to intentionally react it with a sacrificial nucleophile, converting it into a benign, non-lachrymatory adduct before it enters the waste stream.

QuenchPathway A 3-Bromo-2-(bromomethyl)- 6-methoxypyridine (Electrophile) C S_N2 Alkylation Reaction A->C B Nucleophilic Quench (e.g., Ethanolamine) B->C D Water-Soluble Adduct (Non-Lachrymatory) C->D E Halogenated Aqueous Waste Stream D->E

Chemical quenching pathway neutralizing the electrophilic bromomethyl group via SN2 substitution.

SpillResponse Start Spill Identified Evac 1. Evacuate & Isolate (Lachrymator Hazard) Start->Evac PPE 2. Don Full PPE (Respirator, Gloves) Evac->PPE Absorb 3. Apply Dry Absorbent (Sand/Lime - NO WATER) PPE->Absorb Collect 4. Sweep to Container (Non-Sparking Tools) Absorb->Collect Dispose 5. Halogenated Solid Waste Incineration Collect->Dispose

Step-by-step emergency response workflow for bromomethyl pyridine spills.

Step-by-Step Methodologies

Protocol A: In-Flask Reaction Quenching (Post-Synthesis)

It is a severe safety violation to dispose of unreacted benzylic bromides directly into liquid waste carboys, as they will react unpredictably with other waste chemicals, potentially over-pressurizing the container[2].

Objective: Convert the reactive bromomethyl group into a stable amine or thioether.

  • Preparation: Ensure the reaction flask is secured in a fume hood with the sash lowered. Cool the reaction mixture to 0–5 °C using an ice bath to control the exothermic quenching process[5].

  • Reagent Selection: Prepare a quenching solution of 10% aqueous ethanolamine or 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Scientific Rationale: Thiosulfate is an odorless, highly effective sulfur nucleophile that rapidly converts alkyl halides into water-soluble, benign Bunte salts.

  • Addition: Add the quenching solution dropwise to the vigorously stirred reaction mixture. Maintain the temperature below 20 °C.

  • Validation: Stir for 30–60 minutes. To self-validate the protocol, spot the mixture on a TLC plate. The disappearance of the high- Rf​ starting material confirms complete neutralization[6].

  • Phase Separation & Disposal: Transfer the quenched mixture to a separatory funnel. The aqueous layer and the organic layer must both be disposed of in the Halogenated Liquid Waste container, as the pyridine ring still contains an aryl bromide.

Protocol B: Laboratory Spill Response

Because 3-Bromo-2-(bromomethyl)-6-methoxypyridine is highly corrosive and lachrymatory, spills require immediate, structured intervention[3][4].

  • Evacuation: Immediately evacuate personnel from the immediate vicinity. The lachrymatory vapors will rapidly disperse.

  • PPE Donning: The spill responder must wear a NIOSH-approved respirator with organic vapor/acid gas cartridges, heavy-duty nitrile or neoprene gloves, and a chemical splash apron[3].

  • Containment (Dry Method): DO NOT USE WATER. Adding water to a concentrated spill will rapidly generate HBr gas and heat[4]. Instead, cover the spill completely with a dry, inert absorbent such as dry sand, diatomaceous earth, or soda ash.

  • Collection: Use non-sparking plastic tools to sweep the absorbed material into a rigid, sealable polyethylene container.

  • Surface Decontamination: Once the bulk material is removed, wipe the surface with a rag soaked in a dilute 5% ethanolamine solution or soapy water to degrade any microscopic residue. Dispose of the rags in the solid waste container[3].

  • Final Disposal: Label the container explicitly as "Hazardous Solid Waste: Contains Halogenated Alkylating Agent (Corrosive)" and arrange for disposal via controlled incineration with flue gas scrubbing through your EHS department[7].

Protocol C: Routine Waste Segregation

For expired bottles or routine solid waste (e.g., contaminated gloves, weighing boats, and pipette tips):

  • Solid Waste: Place all contaminated consumables into a designated, double-lined biohazard/chemical waste bin specifically marked for Halogenated Solid Waste .

  • Liquid Waste: Ensure all liquid waste carboys are vented properly. Never mix bromomethyl pyridine waste with strong oxidizers (e.g., nitric acid) or strong bases (e.g., concentrated NaOH), as this can trigger violent exothermic reactions.

  • Incineration: The ultimate disposal method for this chemical is high-temperature incineration equipped with a caustic scrubber to neutralize the resulting hydrobromic acid ( HBr ) and nitrogen oxides ( NOx​ )[7].

References

  • Accela ChemBio. "68579-35-1 N-Phenylpyridinium Chloride / 3-Bromo-2-(bromomethyl)-6-methoxypyridine SDS Data." accelachem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN0CEYPUiRRaHnMvfA24W7K3ew2kAkANs7VNLHrGJeip9b-5DVIxeLlysqg-wF2Yhn52K_nd8BQ9cvLEuNks1uswh8lnjGJCmjMo9svFUmQp_m_I_dhh5sVUivUZB77vTb1hBFYW1oJWt3j0C2qVtXM_xPnBIvP9Y9GGZjTQ6kpTyof_IInLU=]
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  • ChemScene. "Safety Data Sheet - 2-Bromo-4-(bromomethyl)pyridine." chemscene.com. Available at:[https://vertexaisearch.cloud.google.
  • Organic Syntheses. "Working with Hazardous Chemicals." orgsyn.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHf3P91HZeb0CfnSs0nOrZem3QJg_thpASnKShWGJmAsLjDPB16H6I-oc2VJsdiS2UfLHihlduMamssYZDNirrc1P--mZXmj_Os_TDKlpvsJpG7XFx9AVL6NdrnXX23pJv6rikgQbn53veMikfwdFdLwm9rQ==]
  • TCI Chemicals. "Benzyl Bromide (stabilized with Propylene Oxide)." tcichemicals.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwKwwRUlQCSLdyta3_cKjmWGETIIukizGzRpKsYQL85r89A4xQMmxJEdHyXS7rP1nr8rHd4fDdQc9to40ldr7EBJuNzGEN_65Cu7FQp5U1ibxnrbmKzwk4UKjADuOVizYAjjzJ]

Sources

Handling

Personal protective equipment for handling 3-Bromo-2-(bromomethyl)-6-methoxypyridine

Comprehensive Safety & Logistics Guide for Handling 3-Bromo-2-(bromomethyl)-6-methoxypyridine As a Senior Application Scientist, I designed this protocol to move beyond standard safety data sheets. In drug development an...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Logistics Guide for Handling 3-Bromo-2-(bromomethyl)-6-methoxypyridine

As a Senior Application Scientist, I designed this protocol to move beyond standard safety data sheets. In drug development and synthetic chemistry, handling highly reactive building blocks requires an intrinsic understanding of why a chemical is hazardous. By understanding the mechanistic causality of 3-Bromo-2-(bromomethyl)-6-methoxypyridine, you can implement self-validating safety systems that protect both your personnel and your research integrity.

Introduction & Mechanistic Hazard Profile

3-Bromo-2-(bromomethyl)-6-methoxypyridine (CAS: 156094-64-3) is a highly reactive reagent frequently utilized for cross-coupling and alkylation reactions[1]. While its reactivity makes it synthetically valuable, it necessitates stringent, uncompromising safety protocols.

Mechanistic Causality of Hazards: The molecule contains a bromomethyl group (-CH 2​ Br), a primary alkyl halide situated adjacent to an electron-withdrawing pyridine ring. This structural motif makes the benzylic carbon an aggressive electrophile, highly susceptible to S N​ 2 nucleophilic attack[2]. In biological systems, this compound will rapidly alkylate nucleophilic sites (such as amines and thiols) on proteins and enzymes in human tissue. Consequently, exposure causes severe skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3]. Furthermore, like many benzyl bromide derivatives, it is a potent lachrymator (tear-inducing agent)[4], meaning its vapors can immediately incapacitate personnel if inhaled or exposed to the ocular mucosa.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling aggressive alkylating agents. The following matrix outlines the required equipment and the underlying mechanistic causality for each choice.

PPE CategoryRequired SpecificationMechanistic Causality
Hand Protection Double-gloving: Nitrile (inner, 4-mil) + Neoprene or Butyl Rubber (outer, 8-mil).Brominated organic compounds are highly lipophilic and can rapidly permeate standard latex or thin nitrile[5]. The thicker neoprene outer layer provides a definitive chemical barrier against alkylating agents, while the inner nitrile layer acts as a fail-safe.
Eye Protection Snug-fitting, indirect-vented chemical splash goggles.Safety glasses are inadequate. The compound's lachrymatory vapors[4] and splash potential require a sealed barrier to prevent immediate ocular alkylation and severe irritation (H319)[3].
Body Protection Flame-retardant (Nomex) lab coat and a chemical-resistant apron.Prevents dermal exposure (H315)[3] in the event of a spill. The apron provides an impermeable shield against highly reactive electrophiles.
Respiratory Handled strictly inside a certified chemical fume hood.Prevents inhalation of lachrymatory vapors (H335)[3]. If engineering controls fail, a full-face respirator with organic vapor (OV) cartridges is mandatory.

Operational Workflow & Handling Protocol

Every step in handling 3-Bromo-2-(bromomethyl)-6-methoxypyridine must be treated as a self-validating system to ensure absolute containment and neutralization.

Step 1: Engineering Controls & Pre-Operation Before retrieving the chemical, verify that the fume hood face velocity is operating between 0.4 and 0.6 m/s. Purge all reaction vessels with an inert gas (N 2​ or Argon) to prevent moisture-induced degradation and unwanted side reactions.

Step 2: Dispensing and Transfer Weigh the reagent directly inside the fume hood using an analytical balance enclosed in a draft shield. Avoid open-air transfers. If the material is in solution, use a closed-system syringe transfer to prevent the release of lachrymatory vapors into the hood environment.

Step 3: Reaction Execution Maintain strict temperature controls. Because S N​ 2 alkylations can be highly exothermic, use a cooling bath (e.g., ice/water or dry ice/acetone) during the initial addition of the reagent to the nucleophile.

Step 4: Post-Reaction Quenching (Critical Step) Unreacted bromomethyl groups must never be disposed of directly into the waste stream.

  • Methodology: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na 2​ S 2​ O 3​ )[6] or a mixture of methanol and potassium carbonate[4].

  • Causality: The thiosulfate ion is a soft, highly effective nucleophile that rapidly and irreversibly alkylates the unreacted bromomethyl group, converting the hazardous electrophile into a benign, water-soluble Bunte salt[6].

  • Self-Validating System: Before transferring the mixture to waste, analyze a 0.1 mL aliquot via Thin-Layer Chromatography (TLC). Confirm the complete disappearance of the 3-Bromo-2-(bromomethyl)-6-methoxypyridine starting material spot. Only proceed with disposal once neutralization is analytically verified.

Spill Management & Disposal Plan

  • Containment: In the event of a spill, immediately evacuate the immediate area due to lachrymatory vapors. Cover the spill with an inert absorbent material such as dry sand or silica gel[5]. Do not use combustible materials like paper towels, as the heat of reaction with ambient moisture or nucleophiles can pose a fire risk.

  • Neutralization: Carefully flood the absorbed spill with a dilute amine solution (e.g., 5% triethylamine in ethanol) or sodium thiosulfate to neutralize the electrophile before sweeping[2].

  • Disposal: Collect the neutralized solid residue and place it in a tightly sealed, clearly labeled container. Dispose of it strictly through an approved halogenated hazardous waste stream in accordance with local environmental regulations[5].

Process Visualization

Workflow N1 1. Hazard Assessment & Fume Hood Setup N2 2. Don Advanced PPE (Neoprene over Nitrile) N1->N2 N3 3. Reagent Dispensing (Closed System) N2->N3 N4 4. Reaction Execution (Inert Atmosphere) N3->N4 N5 5. Electrophile Quench (Sodium Thiosulfate) N4->N5 N6 6. TLC Validation & Waste Disposal N5->N6

Operational workflow for safe handling and neutralization of bromomethyl compounds.

References

  • Continuous photochemical benzylic bromination using in situ generated Br2. Source: rsc.org. URL: [Link]

  • Benzyl (Bn) Protective Group. Source: chem-station.com. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-(bromomethyl)-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-(bromomethyl)-6-methoxypyridine
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